molecular formula C9H21BrOSi B048924 (3-Bromopropoxy)-tert-butyldimethylsilane CAS No. 89031-84-5

(3-Bromopropoxy)-tert-butyldimethylsilane

Cat. No.: B048924
CAS No.: 89031-84-5
M. Wt: 253.25 g/mol
InChI Key: QGMROEZDWJTIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopropoxy)-tert-butyldimethylsilane is a bromo silyl ether.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMROEZDWJTIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345839
Record name (3-Bromopropoxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89031-84-5
Record name (3-Bromopropoxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromopropoxy)(tert-butyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile bifunctional reagent widely utilized in organic synthesis. Its unique structure, combining a reactive bromo-functionalized propyl chain with a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, makes it an invaluable tool for the strategic introduction of a protected propanol moiety. This document details its physicochemical properties, spectral data, synthesis protocols, and key applications in the synthesis of complex molecules and pharmaceutical intermediates.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature.[1] It is primarily used as an alkylating agent to introduce a protected three-carbon chain, which can be later deprotected to reveal a primary alcohol.[2]

PropertyValueReference
CAS Number 89031-84-5[3][4]
Molecular Formula C₉H₂₁BrOSi[3][4]
Molecular Weight 253.25 g/mol [3][4]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 182 °C (lit.)[6]
Density 1.093 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.451 (lit.)[6]
Flash Point 85 °C (185 °F) - closed cup[6]
Purity ≥97%[7]
Storage Temperature 2-8°C, under inert atmosphere[6]
Solubility Soluble in chloroform.[6]
Stabilizer May contain sodium carbonate.

Spectral Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the different proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
3.73triplet (t)2H-O-CH₂-[6]
3.51triplet (t)2H-CH₂-Br[6]
2.02quintet (q)2H-CH₂-CH₂-CH₂-[6]
0.89singlet (s)9H-C(CH₃)₃[6]
0.06singlet (s)6H-Si(CH₃)₂[6]

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectroscopy

While a complete, experimentally verified peak list is not publicly available, predicted chemical shifts and general ranges for similar structures can provide guidance for spectral interpretation.

Carbon AtomPredicted Chemical Shift (δ) ppm
-O-C H₂-60-65
-C H₂-CH₂-CH₂-35-40
-C H₂-Br30-35
-C (CH₃)₃25-30
-C (CH₃)₃18-20
-Si(C H₃)₂-5 to 0
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorptions for the C-H, C-O, and C-Br bonds.

Wavenumber (cm⁻¹)Bond Vibration
2950 - 2850C-H stretch (alkyl)
1250 - 1000C-O stretch (ether)
1100 - 1000Si-O stretch
840 - 770Si-C stretch
690 - 515C-Br stretch
Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of a tert-butyl group ([M-57]⁺) and cleavage of the propyl chain.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[8]

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 3-Bromo-1-propanol 3-Bromo-1-propanol Stirring Stirring at RT (3 hours) 3-Bromo-1-propanol->Stirring TBDMS-Cl tert-Butyldimethylsilyl chloride TBDMS-Cl->Stirring Imidazole Imidazole Imidazole->Stirring Inert_Atmosphere Inert Atmosphere (e.g., Argon) Quench Quench with Water Stirring->Quench Reaction Mixture Extract Extract with Diethyl Ether Quench->Extract Dry Dry organic layer (anhydrous MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Petroleum Ether) Concentrate->Chromatography Crude Product Product This compound Chromatography->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Bromo-1-propanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), combine 3-bromo-1-propanol (1.0 eq.), tert-butyldimethylsilyl chloride (1.1 eq.), and imidazole (1.2 eq.).

  • Stir the mixture at room temperature for 3 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography using petroleum ether as the eluent to afford the pure this compound.

General Protocol for Alkylation Reactions

This compound is an effective alkylating agent for a variety of nucleophiles, including amines, phenols, and carbanions. The following is a general procedure for N-alkylation.

G General N-Alkylation Workflow Nucleophile Nitrogen Nucleophile (e.g., Indole, Amine) Reaction Reaction at appropriate temperature and time Nucleophile->Reaction Alkylating_Agent (3-Bromopropoxy)-tert- butyldimethylsilane Alkylating_Agent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for N-alkylation using this compound.

Materials:

  • Nitrogen-containing nucleophile (e.g., indole, amine)

  • This compound

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dimethylformamide, tetrahydrofuran)

Procedure:

  • To a solution of the nitrogen nucleophile in an anhydrous aprotic solvent, add the base at an appropriate temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for a period to allow for deprotonation.

  • Add this compound to the reaction mixture.

  • Allow the reaction to proceed at a suitable temperature (which may range from room temperature to elevated temperatures) and monitor by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product into an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by a suitable method, such as column chromatography.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of various pharmaceutical targets. Its ability to introduce a protected hydroxyl functionality is crucial in multi-step syntheses where protecting group strategies are essential.

Synthesis of Pyrrolocarbazole Kinase Inhibitors

This reagent has been employed in the synthesis of precursors to pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, which are investigated as potential small molecule inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9] In this context, the indole nitrogen of an indole-2-carboxylate is alkylated with this compound.[9] The resulting intermediate is then further elaborated through a series of reactions, including reduction and a Diels-Alder reaction, to construct the final pyrrolocarbazole scaffold.[9]

Synthesis of Antihyperlipidemic Agents

This compound is also utilized as a reagent in the preparation of piperidinylcarbonyl sulfamates.[6] These compounds have been investigated as a novel class of antihyperlipidemic agents that function by up-regulating the LDL-receptor.[6]

Other Applications

The versatility of this reagent is further demonstrated by its use in the synthesis of various other molecules, including:

  • N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide[6]

  • O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester[6]

  • tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane[6]

Safety and Handling

This compound is a combustible liquid and causes serious eye irritation. It may also cause skin and respiratory irritation.[5]

Hazard Statements:

  • H227: Combustible liquid

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[5]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Keep away from heat, open flames, and sparks. No smoking.

  • Avoid breathing mist, vapors, and spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. For skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its bifunctional nature allows for the straightforward introduction of a protected propanol unit, facilitating the construction of complex molecular architectures. The experimental protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important synthetic building block.

References

(3-Bromopropoxy)-tert-butyldimethylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information regarding the chemical properties of this compound, a versatile reagent used in various chemical syntheses.

Core Molecular Data

This compound is an organosilicon compound utilized in synthetic organic chemistry.[1] Its key molecular identifiers are summarized below.

PropertyValue
Molecular Formula C₉H₂₁BrOSi[1][2][3]
Molecular Weight 253.25 g/mol [1][2][3][4]
CAS Number 89031-84-5[1][2][3]

Structural Composition

The molecular structure of this compound consists of a silyl ether functional group, which links a bromopropoxy group to a tert-butyldimethylsilyl group. The diagram below illustrates this logical relationship.

A (3-Bromopropoxy)-tert- butyldimethylsilane B tert-Butyldimethylsilyl Group A->B contains C Propoxy Linker A->C contains E Oxygen Atom B->E bonded to D Bromo Group C->D terminates with C->E bonded to

Caption: Logical relationship of the core components of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research objectives and are not detailed in the general documentation found. One cited method involves the reaction of 3-bromo-1-propanol with tert-butyldimethylchlorosilane and imidazole.[3] For specific experimental designs, researchers should consult peer-reviewed literature relevant to their field of application.

References

Synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane from 3-bromo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane, a valuable bifunctional reagent used in the pharmaceutical sciences to introduce a propanol functionality.[1][2] The primary application of this compound lies in its role as an alkylating agent for the synthesis of various pharmaceutical intermediates.[1][2] This document outlines the standard synthetic protocol, quantitative data, and a detailed experimental workflow for the preparation of this compound from 3-bromo-1-propanol through a silylation reaction.

Reaction Overview

The synthesis involves the protection of the hydroxyl group of 3-bromo-1-propanol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically facilitated by a base, such as imidazole, which acts as a catalyst and acid scavenger.[1][3] The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, offering stability across a range of reaction conditions while being readily removable when necessary.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
3-bromo-1-propanol39.1 mmol (1.0 eq)[1]
tert-butyldimethylchlorosilane43.2 mmol (1.1 eq)[1]
Imidazole46.7 mmol (1.2 eq)[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time3 hours[1]
AtmosphereInert Gas[1]
Product Information
Product Yield93%[1]
Molecular FormulaC₉H₂₁BrOSi[6]
Molecular Weight253.25 g/mol [6]
AppearanceColorless Oil[1]
Boiling Point182 °C[1]
Density1.093 g/mL at 25 °C[1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 3-bromo-1-propanol

  • tert-butyldimethylchlorosilane

  • Imidazole

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-1-propanol (39.1 mmol, 5.43 g), tert-butyldimethylchlorosilane (43.2 mmol, 6.47 g), and imidazole (46.7 mmol, 3.20 g).[1]

  • Reaction Execution: Stir the mixture at room temperature under an inert gas atmosphere for 3 hours.[1]

  • Workup:

    • Quench the reaction by adding water.[1]

    • Extract the aqueous mixture with diethyl ether.[1]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

    • Filter the mixture to remove the drying agent.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography using petroleum ether as the eluent to yield (3-bromopropoxy)tert-butyldimethylsilane as a colorless oil (36.4 mmol, 93% yield).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Figure 1: Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Combine Reactants: 3-bromo-1-propanol, TBDMSCl, Imidazole B Stir at Room Temperature (3 hours) under Inert Gas A->B C Quench with Water B->C D Extract with Diethyl Ether C->D E Dry Organic Layers (Anhydrous MgSO4) D->E F Filter and Concentrate E->F G Column Chromatography (Petroleum Ether) F->G H (3-Bromopropoxy)-tert- butyldimethylsilane G->H

Caption: Synthesis Workflow.

References

A Technical Guide to the Physical Properties of (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile silyl ether utilized in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a liquid at room temperature. Key physical data are summarized in the table below, providing a quick reference for experimental planning.

Physical PropertyValueConditions
Boiling Point 182 °C(lit.) at atmospheric pressure[1][2][3]
70-75 °C(lit.) at 2.5 mmHg
137 °C(lit.) at 25 mmHg
276 °C(lit.)
Density 1.093 g/mLat 25 °C (lit.)[2][3]
1.094 g/mL[1]
1.115 g/mLat 25 °C (lit.)

Experimental Methodologies

Synthesis and Purification Protocol

A common method for the synthesis of this compound involves the reaction of 3-bromo-1-propanol with tert-butyldimethylchlorosilane.[4] The reaction is typically carried out in the presence of imidazole, which acts as a catalyst and acid scavenger.[4]

The general procedure is as follows: A mixture of 3-bromo-1-propanol, tert-butyldimethylchlorosilane, and imidazole is stirred at room temperature under an inert atmosphere for several hours.[4] After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent, such as diethyl ether.[2][4] The combined organic layers are then dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated.[2][4]

Final purification is achieved through column chromatography, typically using petroleum ether as the eluent, to yield the pure this compound.[2][4] The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR spectroscopy.[2][4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_product Final Product reactants 3-bromo-1-propanol + tert-butyldimethylchlorosilane + imidazole stirring Stir at RT (3h, inert atm) reactants->stirring Reaction Mixture quench Quench with Water stirring->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Petroleum Ether) concentrate->chromatography analysis 1H NMR Analysis chromatography->analysis product (3-Bromopropoxy)-tert- butyldimethylsilane analysis->product

References

(3-Bromopropoxy)-tert-butyldimethylsilane solubility and stability information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane: Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 89031-84-5) is a versatile bifunctional molecule widely utilized in organic synthesis. It incorporates a stable tert-butyldimethylsilyl (TBDMS) ether protecting group for a hydroxyl functionality and a reactive bromo-alkyl chain. This combination allows for its use as a linker or for the introduction of a protected propanol moiety in the synthesis of complex molecules, including pharmaceuticals.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective application in multi-step synthetic routes, ensuring optimal reaction conditions and purification procedures.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and graphical representations to aid researchers in their work.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature.[1][3][5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₁BrOSi[3]
Molecular Weight 253.25 g/mol [3]
CAS Number 89031-84-5[3]
Appearance Liquid[1][3]
Boiling Point 182 °C (lit.)[1][3]
Density 1.093 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.451 (lit.)[1][3]
Flash Point 85 °C (185 °F) - closed cup[1]
Storage Temperature 2-8°C, under inert atmosphere[1][3]
Stabilizer May contain sodium carbonate[1][3]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which possesses a large, nonpolar tert-butyldimethylsilyl group and a moderately polar ether linkage, alongside a bromo-alkane chain. This structure results in good solubility in a wide range of common organic solvents and very low solubility in aqueous solutions.

Qualitative Solubility
Solvent ClassExpected SolubilityRationale
Hydrocarbons (e.g., Hexane, Toluene)HighThe nonpolar alkyl and silyl groups will interact favorably with nonpolar solvents.
Ethers (e.g., Diethyl ether, THF)HighThe ether linkage in the molecule will facilitate miscibility with other ether solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)HighThese solvents are capable of dissolving a wide range of organic compounds. One source notes "sparingly" soluble in chloroform.[2]
Ketones (e.g., Acetone)HighAcetone is a polar aprotic solvent that is a good solvent for many organic compounds.
Esters (e.g., Ethyl acetate)HighSimilar polarity to the solute.
Alcohols (e.g., Methanol, Ethanol)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor, but the large nonpolar groups will limit solubility compared to more polar solvents.
Water Very LowThe molecule is predominantly nonpolar and lacks significant hydrogen bond donating capabilities, making it hydrophobic.
Aqueous Acidic/Basic Solutions Very LowThe TBDMS ether is relatively stable to mild aqueous acid and base, and protonation or deprotonation that would increase water solubility is unlikely.
Experimental Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for determining the solubility or miscibility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, hexane, dichloromethane, etc.)

  • Small test tubes (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer or shaker

Procedure:

  • Add 0.1 mL of this compound to a clean, dry test tube.

  • Add 1 mL of the test solvent to the test tube.

  • Cap the test tube and shake vigorously or vortex for 30-60 seconds.

  • Allow the mixture to stand for at least 2 minutes.

  • Observe the mixture against a well-lit background.

    • Miscible/Soluble: A single, clear, homogeneous phase is observed.

    • Immiscible/Insoluble: Two distinct layers are visible, or the solute remains as a separate phase (e.g., droplets).

    • Partially Soluble: The mixture is cloudy or turbid, or a significant portion of the solute has dissolved, but some remains undissolved.

  • Record the observations for each solvent tested.

Stability Profile

The stability of this compound is primarily determined by the robustness of the tert-butyldimethylsilyl (TBDMS) ether group. TBDMS ethers are known for their significantly enhanced stability compared to other silyl ethers like trimethylsilyl (TMS) ethers, owing to the steric hindrance provided by the bulky tert-butyl group.[6]

General Stability of TBDMS Ethers
  • To Acidic Conditions: TBDMS ethers are relatively stable to mild acidic conditions. However, they can be cleaved by strong acids. The rate of cleavage is dependent on the acid strength, temperature, and solvent.

  • To Basic Conditions: TBDMS ethers are generally stable to aqueous bases.[7] Cleavage can occur under forcing basic conditions, such as with strong bases at elevated temperatures.

  • To Fluoride Ions: TBDMS ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the formation of the highly stable Si-F bond.[7]

  • To Oxidative and Reductive Conditions: The TBDMS ether group is generally stable to a wide range of oxidizing and reducing agents.

Factors Influencing Stability

The following diagram illustrates the key factors that can lead to the cleavage of the TBDMS ether in this compound.

G cluster_stability Stability of this compound A This compound (Stable) B 3-Bromo-1-propanol + TBDMS byproduct (Cleaved) A->B Strong Acid (e.g., HCl, H₂SO₄) Elevated Temperature A->B Fluoride Ions (e.g., TBAF, HF) A->B Forcing Basic Conditions (e.g., strong base, heat)

Caption: Factors leading to the cleavage of the TBDMS ether.

Relative Hydrolytic Stability

The stability of silyl ethers towards hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. The following diagram illustrates the relative stability of common silyl ethers.

G cluster_relative_stability Relative Stability of Silyl Ethers to Hydrolysis TMS TMS Ether (Least Stable) TES TES Ether TMS->TES Increasing Steric Hindrance Increasing Stability TBDMS TBDMS Ether TES->TBDMS Increasing Steric Hindrance Increasing Stability TIPS TIPS Ether TBDMS->TIPS Increasing Steric Hindrance Increasing Stability TBDPS TBDPS Ether (Most Stable) TIPS->TBDPS Increasing Steric Hindrance Increasing Stability

Caption: Relative stability of silyl ethers to hydrolysis.

Experimental Protocol for Monitoring Hydrolytic Stability

This protocol outlines a general method to monitor the hydrolysis of this compound under specific pH and temperature conditions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffered aqueous solutions of desired pH (e.g., pH 4, 7, 9)

  • An organic co-solvent miscible with water (e.g., acetonitrile or THF) to ensure initial solubility.

  • Internal standard (a stable compound not present in the reaction mixture)

  • Thermostatted reaction vessel or water bath

  • GC or HPLC system with a suitable column and detector

  • Quenching solution (e.g., saturated sodium bicarbonate for acidic reactions, or a mild acid for basic reactions)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen organic co-solvent.

  • In a thermostatted reaction vessel, combine the buffered aqueous solution and the organic co-solvent in a predetermined ratio.

  • Initiate the reaction by adding a known volume of the stock solution to the pre-heated buffer/co-solvent mixture.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the extraction solvent.

  • Shake vigorously to extract the organic components.

  • Analyze the organic layer by GC or HPLC.

  • Quantify the disappearance of the starting material, this compound, and the appearance of the hydrolysis product, 3-Bromo-1-propanol, relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Synthesis and Deprotection Workflows

The utility of this compound lies in its straightforward synthesis and the selective removal of the TBDMS group when required.

Typical Synthesis Workflow

The compound is typically synthesized by the reaction of 3-Bromo-1-propanol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

G cluster_synthesis Synthesis Workflow Reactants 3-Bromo-1-propanol + TBDMS-Cl Reaction Silylation Reaction Reactants->Reaction Conditions Base (e.g., Imidazole) Solvent (e.g., DCM or DMF) Room Temperature Conditions->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the title compound.

Deprotection (Cleavage) Workflow

The removal of the TBDMS group to unmask the primary alcohol can be achieved under various conditions, with fluoride-mediated deprotection being one of the most common and mildest methods.

G cluster_deprotection Deprotection Workflow (Fluoride-Mediated) StartingMaterial Substrate with TBDMS ether DeprotectionReaction Cleavage Reaction StartingMaterial->DeprotectionReaction Reagent Fluoride Source (e.g., TBAF) Solvent (e.g., THF) Reagent->DeprotectionReaction Workup Aqueous Workup Extraction DeprotectionReaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Deprotected Alcohol Purification->FinalProduct

Caption: General workflow for the deprotection of a TBDMS ether.

This guide provides essential information on the solubility and stability of this compound to assist researchers in its effective use. The provided protocols can be adapted to specific experimental needs for a more detailed quantitative analysis. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Safety and handling for (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of (3-Bromopropoxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 89031-84-5), a versatile organosilane reagent commonly used as a chemical intermediate in pharmaceutical synthesis.[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring laboratory safety and procedural integrity.

Chemical Identification

  • Chemical Name: this compound[1]

  • Synonyms: 1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane, 1-Bromo-3-(tert-butyldimethylsiloxy)propane, 3-((tert-Butyldimethylsilyl)oxy)-1-bromopropane[6][7]

  • CAS Number: 89031-84-5[1][3][5][8]

  • Molecular Formula: C₉H₂₁BrOSi[1][5][7]

  • Molecular Weight: 253.25 g/mol [5][7][8]

  • Structure: Br(CH₂)₃OSi(CH₃)₂C(CH₃)₃[6][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its combustible nature and its irritant properties to the eyes, skin, and respiratory system.[4][6][8][9]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][8][9]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][6][8][9]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[10][11]
  • GHS Pictogram: GHS07 (Exclamation Mark)[1][4]

  • Signal Word: Warning [1][4][6][8][10]

Physical and Chemical Properties

This substance is a colorless liquid or oil at room temperature.[2][6] Key quantitative properties are summarized below.

Physical and Chemical Data

PropertyValue
Physical State Liquid[1][6][10]
Boiling Point 182 °C (lit.)[2][3][6]
Density 1.093 g/mL at 25 °C (lit.)[2][3][6]
Flash Point 85 °C (185 °F) - closed cup[4][6][8]
Refractive Index n20/D 1.451 (lit.)[2][3][6]
Storage Temperature 2-8°C[2][6][10]
Solubility Sparingly soluble in Chloroform[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and associated risks.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

A risk assessment should precede handling to ensure appropriate PPE is selected.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE start Assess Task q_splash Potential for Eye/Face Splash? start->q_splash q_contact Potential for Skin Contact? start->q_contact q_inhale Potential for Inhalation? start->q_inhale ppe_eye Chemical Goggles (Contact lenses not recommended) q_splash->ppe_eye Yes ppe_skin Nitrile or Neoprene Gloves & Protective Clothing q_contact->ppe_skin Yes ppe_resp Use in Fume Hood or Wear NIOSH-certified Respirator q_inhale->ppe_resp Yes Spill_Response spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate ignite Remove All Ignition Sources evacuate->ignite ppe Don Appropriate PPE (See Section 4.2) ignite->ppe contain Contain Spill with Dikes or Absorbent Material ppe->contain collect Collect Absorbed Material using Non-Sparking Tools contain->collect dispose Place in a Closed Container for Licensed Waste Disposal collect->dispose decon Decontaminate Area and Ventilate dispose->decon Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification mix 1. Mix Reagents (under inert gas) stir 2. Stir at Room Temp (3 hours) mix->stir quench 3. Quench with Water stir->quench extract 4. Extract with Diethyl Ether quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Purify via Column Chromatography dry->purify product Final Product purify->product

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromopropoxy)-tert-butyldimethylsilane. This compound is a valuable reagent in organic synthesis, often utilized for the introduction of a protected propanol functionality. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
-O-CH₂ -CH₂-CH₂-Br3.73Triplet (t)2H5.7
-O-CH₂-CH₂-CH₂ -Br3.51Triplet (t)2H6.4
-O-CH₂-CH₂ -CH₂-Br2.02Quintet (q)2H5.7, 6.4
-C(CH₃ )₃0.89Singlet (s)9H-
-Si(CH₃ )₂-0.06Singlet (s)6H-

¹H NMR spectrum was recorded on a 300 MHz instrument.[1]

¹³C NMR Data (Predicted)
Signal AssignmentChemical Shift (δ) ppm
-O-CH₂ -CH₂-CH₂-Br61.5
-O-CH₂-CH₂ -CH₂-Br35.8
-O-CH₂-CH₂-CH₂ -Br33.9
-C (CH₃)₃25.9
-C (CH₃)₃18.3
-Si(CH₃ )₂--5.4

Note: The ¹³C NMR data presented is based on computational prediction as experimental data is not freely available. Predicted values can be a useful reference but may differ from experimental results.

Experimental Protocol

The following provides a detailed methodology for the acquisition of the NMR spectra cited in this guide.

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

  • Spectrometer: A nuclear magnetic resonance spectrometer operating at a proton frequency of 300 MHz or higher.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (zg).

  • Number of Scans: 8 to 16 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Acquisition Time: An acquisition time of 2-4 seconds.

  • Spectral Width: A spectral width of approximately 10-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with annotations corresponding to the assignments in the NMR data tables.

G cluster_silane cluster_propoxy Si Si Me1 CH₃ Si->Me1 Me2 CH₃ Si->Me2 C_tert C Si->C_tert O O Si->O label_si_me_H ¹H: 0.06 ppm label_si_me_C ¹³C: -5.4 ppm tert_butyl C(CH₃)₃ Me_t1 CH₃ C_tert->Me_t1 Me_t2 CH₃ C_tert->Me_t2 Me_t3 CH₃ C_tert->Me_t3 label_tbutyl_H ¹H: 0.89 ppm label_tbutyl_C ¹³C: 25.9, 18.3 ppm CH2_O CH₂ (a) O->CH2_O CH2_mid CH₂ (b) CH2_O->CH2_mid label_a ¹H: 3.73 ppm ¹³C: 61.5 ppm CH2_Br CH₂ (c) CH2_mid->CH2_Br label_b ¹H: 2.02 ppm ¹³C: 35.8 ppm Br Br CH2_Br->Br label_c ¹H: 3.51 ppm ¹³C: 33.9 ppm

Caption: Molecular structure of this compound.

References

A Comprehensive Guide to (3-Bromopropoxy)-tert-butyldimethylsilane: Nomenclature and Key Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise communication and identification of chemical compounds are paramount. This technical guide provides an in-depth overview of the alternative names and essential physicochemical properties of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile reagent in organic synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for efficient literature searches and procurement.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-bromopropoxy)(tert-butyl)dimethylsilane .[1]

This compound is also widely identified by its CAS (Chemical Abstracts Service) Registry Number , which is 89031-84-5 .[1][2][3][4][5][6][7][8]

A comprehensive list of its common synonyms includes:

  • 1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane[3][4]

  • 1-Bromo-3-(tert-butyldimethylsiloxy)propane[3][4]

  • 1-Bromo-3-[(tert-butyldimethylsilanyl)oxy]propane[3][4]

  • 1-Bromo-3-[(tert-butyldimethylsilyl)oxy]propane[3][4]

  • 3-((tert-Butyldimethylsilyl)oxy)-1-bromopropane[3][4]

  • 3-(tert-Butyldimethylsilyloxy)propyl bromide[1][4]

  • 3-Bromopropyl tert-butyl(dimethyl)silyl ether[1]

  • tert-Butyl(3-bromopropoxy)dimethylsilane[1][4]

  • Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl-[1][4]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C9H21BrOSi
Molecular Weight 253.25 g/mol [1][3][6][8]
CAS Number 89031-84-5[1][2][3][4][5][6][7][8]
Boiling Point 182 °C (lit.)[6]
Density 1.093 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.451 (lit.)
Flash Point 85 °C (185 °F) - closed cup
InChI Key QGMROEZDWJTIDW-UHFFFAOYSA-N[1]
SMILES CC(C)(C)--INVALID-LINK--(C)OCCCBr[3]

Experimental Protocols

While this guide focuses on the nomenclature and properties of this compound, it is important to note its application as an alkylating agent in various synthetic procedures. Detailed experimental protocols for its use can be found in peer-reviewed literature. For instance, it is utilized in the synthesis of:

  • N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide[6][7]

  • O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester[6][7]

  • tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane[6][7]

Researchers should consult the specific publications for detailed methodologies, including reaction conditions, purification techniques, and analytical data.

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound relies on a hierarchical and interconnected set of identifiers. The following diagram illustrates the relationship between the various names and identifiers for this compound.

G Chemical Identifier Relationships cluster_name Nomenclature cluster_identifier Unique Identifiers cluster_properties Physicochemical Properties IUPAC Name IUPAC Name SMILES SMILES IUPAC Name->SMILES Represents Molecular Formula Molecular Formula IUPAC Name->Molecular Formula Defines Common Synonyms Common Synonyms CAS Number CAS Number CAS Number->IUPAC Name Cross-references CAS Number->Common Synonyms Associated with InChI Key InChI Key SMILES->InChI Key Generates Molecular Weight Molecular Weight Molecular Formula->Molecular Weight Calculated from

Caption: Interconnectivity of chemical nomenclature and identifiers.

References

The Indispensable Role of the Tert-butyldimethylsilyl (TBS) Group in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the myriad of available options, the tert-butyldimethylsilyl (TBS) group has emerged as a cornerstone for the protection of hydroxyl functionalities. Introduced by E.J. Corey in 1972, the TBS group offers a robust and versatile solution for temporarily masking the reactivity of alcohols, enabling chemists to perform a wide array of transformations on complex molecules with high selectivity and efficiency.[1] This technical guide provides a comprehensive overview of the TBS group, detailing its properties, applications, and the experimental protocols crucial for its successful implementation in research and drug development.

Core Properties and Advantages

The widespread adoption of the TBS group stems from its unique combination of stability and selective lability. The steric bulk imparted by the tert-butyl substituent renders the silicon atom less susceptible to nucleophilic attack and hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[2][3][4] This enhanced stability allows TBS ethers to withstand a broad range of reaction conditions, including exposure to many acidic and basic reagents, as well as various organometallic compounds.[5][6]

The TBS group is not only robust but can also be selectively introduced and removed under mild conditions, a critical feature for the synthesis of sensitive and multifunctional compounds.[7] This balance of stability and controlled cleavage is a key reason for its prominence in the synthesis of natural products and active pharmaceutical ingredients (APIs).[6][8]

Comparative Stability of Common Silyl Ethers

The choice of a silyl protecting group is a critical strategic decision in synthetic planning. The following table summarizes the relative stability of common silyl ethers under acidic and basic hydrolysis conditions, highlighting the advantageous position of the TBS group.

Silyl EtherAbbreviationRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES~60~10-100
tert-Butyldimethylsilyl TBS/TBDMS ~20,000 >20,000
TriisopropylsilylTIPS~700,000~100,000
tert-ButyldiphenylsilylTBDPS>TIPS>TIPS

Data compiled from multiple sources.[1]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following sections provide standardized protocols for the protection of alcohols as TBS ethers and their subsequent deprotection.

Protection of Alcohols using tert-Butyldimethylsilyl Chloride (TBSCl)

The most common method for the introduction of the TBS group involves the reaction of an alcohol with TBSCl in the presence of a base.[9] Imidazole is a widely used base as it also acts as a catalyst in the reaction.[1][10]

Typical Experimental Protocol:

  • To a solution of the alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (~0.5 M), add imidazole (2.5 eq.).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired TBS ether.[1]

For sterically hindered alcohols, a more reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), is often employed in the presence of a non-nucleophilic base like 2,6-lutidine.[1][11][12]

Deprotection of TBS Ethers

The cleavage of TBS ethers can be achieved under various conditions, with fluoride-based reagents and acidic conditions being the most common.

The high affinity of fluoride ions for silicon forms the basis of the most widely used deprotection method.[1] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source.[2][11]

Typical Experimental Protocol:

  • To a solution of the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF) (~0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.[1][13]

TBS ethers can also be cleaved under acidic conditions, often with protic acids in an alcoholic solvent.[11] This method can be particularly useful for selective deprotection when other acid-labile groups are absent.

Typical Experimental Protocol:

  • Dissolve the TBS ether in a mixture of acetic acid and water (e.g., 2:1 ratio) and stir at room temperature.[14]

  • Alternatively, treat a solution of the TBS ether in methanol with a catalytic amount of a strong acid like hydrochloric acid (HCl).[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of chemical transformations and experimental procedures is crucial for understanding and implementing complex synthetic strategies. The following diagrams, rendered using Graphviz, illustrate key processes involving the TBS group.

Protection and Deprotection Workflow

G General Workflow for TBS Protection and Deprotection Start Alcohol (R-OH) Protect Protection (TBSCl, Imidazole, DMF) Start->Protect TBS_Ether TBS Ether (R-OTBS) Protect->TBS_Ether Reaction Further Synthetic Steps (TBS group is stable) TBS_Ether->Reaction Deprotect Deprotection (TBAF, THF or H+, MeOH) Reaction->Deprotect Product Deprotected Alcohol (R-OH) Deprotect->Product

Caption: A generalized workflow illustrating the protection of an alcohol as a TBS ether, subsequent synthetic modifications, and the final deprotection step.

Decision-Making for Silyl Ether Selection

G Decision Pathway for Silyl Ether Selection rect_node rect_node Start Need to protect an alcohol? Harsh_Conditions Will the subsequent steps involve harsh acidic or basic conditions? Start->Harsh_Conditions Steric_Hindrance Is the alcohol sterically hindered? Harsh_Conditions->Steric_Hindrance Yes Selective_Deprotection Is selective deprotection required in the presence of other silyl ethers? Harsh_Conditions->Selective_Deprotection No TIPS_TBDPS Consider TIPS or TBDPS Steric_Hindrance->TIPS_TBDPS Yes TBS_OTf Use TBS-OTf Steric_Hindrance->TBS_OTf No TMS Use TMS Selective_Deprotection->TMS No TBS Use TBS Selective_Deprotection->TBS Yes

Caption: A decision-making guide for selecting an appropriate silyl ether protecting group based on the demands of the synthetic route.

Applications in Drug Discovery and Development

The stability and selective reactivity of the TBS group have made it an invaluable tool in the pharmaceutical industry.[8] It plays a critical role in the synthesis of complex drug candidates and APIs, where the protection of hydroxyl groups is often a necessity to achieve high yields and purity.[6] Furthermore, the principles of silyl ether chemistry are being explored for the development of prodrugs, where the silyl ether linkage can be designed to cleave under specific physiological conditions, allowing for targeted drug release.[15] The tunable nature of silyl ether hydrolysis based on the substituents on the silicon atom offers a promising avenue for creating controlled-release drug delivery systems.[16]

Conclusion

The tert-butyldimethylsilyl group remains an indispensable tool in the arsenal of the modern organic chemist. Its well-balanced properties of stability, ease of introduction, and selective removal have solidified its position as one of the most versatile and reliable protecting groups for alcohols. A thorough understanding of its chemical behavior and the associated experimental protocols, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic strategies for complex molecules.

References

Methodological & Application

Application Notes and Protocols for (3-Bromopropoxy)-tert-butyldimethylsilane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent utilized in organic synthesis to introduce a protected three-carbon chain terminating in a hydroxyl group. Its utility lies in its ability to act as an alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. The tert-butyldimethylsilyl (TBDMS) ether moiety serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, yet readily removable when desired. This allows for the selective modification of molecules to incorporate a propanol functionality, a common linker in medicinal chemistry and drug development.[1][2]

This document provides detailed protocols for the application of this compound in O-alkylation and N-alkylation reactions, as well as procedures for the subsequent deprotection of the TBDMS group to reveal the terminal alcohol.

Key Applications

  • O-Alkylation of Phenols: Introduction of a protected propanol linker to phenolic hydroxyl groups, for example in amino acid derivatives like tyrosine.[2]

  • N-Alkylation of Amines: Functionalization of primary and secondary amines to introduce the protected propanol side chain.[2][3]

  • Modification of Pharmaceuticals: Used in the synthesis of complex molecules with potential therapeutic applications.[1]

Data Presentation

Table 1: O-Alkylation of Phenolic Compounds
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
N-(tert-Butoxycarbonyl)-L-tyrosine methyl esterK₂CO₃DMF8012-24High[2][4][5]
3-Methyl-2-nitrophenolK₂CO₃DMF8012-24High[2]
General PhenolsCs₂CO₃ / KOHDMFRoom Temp2-690-96[6]
Table 2: N-Alkylation of Amines
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
N-[2-(Ethylamino)ethyl]phthalimideDiisopropylethylamine (DIEA)AcetonitrileReflux12-24Good[2][3]
General Secondary AminesDiisopropylethylamine (DIEA)AcetonitrileRoom Temp - 602-1285-98[3][7]
Photocatalyzed Alkylation of tert-butyl pyrrolidine-1-carboxylateK₂CO₃MeCN/H₂O502468[8]
Table 3: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers
Deprotection ReagentSolvent(s)Temperature (°C)Time (h)NotesReference(s)
Tetrabutylammonium fluoride (TBAF) (1 M solution)THF0 to Room Temp0.5 - 18Most common method; can be basic, may require buffering with AcOH.[2][9][10]
Hydrofluoric acid (HF)Acetonitrile00.2 - 0.5Fast and effective; requires careful handling.[1]
Acetyl chloride (catalytic)Methanol0 to Room Temp0.5 - 2Mild, in situ generation of HCl.[11][12]
Iron(III) Tosylate (catalytic)Acetonitrile801 - 3Chemoselective for alkyl TBDMS ethers over aryl TBDMS ethers.[11]
Stannous chloride (SnCl₂)Ethanol/Water or solvent-free (MW)Reflux or 180 (MW)0.5 - 4 or 5-6 min (MW)Can be performed under microwave irradiation for rapid deprotection.[12]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol describes a general method for the O-alkylation of phenolic compounds using this compound.

Materials:

  • Phenolic substrate (e.g., N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic substrate in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol provides a general method for the N-alkylation of secondary amines. For primary amines, an excess of the amine may be required to minimize dialkylation.[4][5]

Materials:

  • Amine substrate (e.g., N-[2-(Ethylamino)ethyl]phthalimide) (1.0 eq)

  • This compound (1.1 - 1.3 eq)

  • Diisopropylethylamine (DIEA, Hünig's base) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate in anhydrous acetonitrile.

  • Add DIEA to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the appropriate temperature (see Table 2) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for TBAF-Mediated Deprotection of TBDMS Ethers

This is a widely used protocol for the removal of the TBDMS protecting group.[9][10]

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane or Ethyl acetate

  • Water or Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Protocol 4: General Procedure for Acid-Catalyzed Deprotection of TBDMS Ethers

This protocol offers an alternative, milder acidic condition for TBDMS ether cleavage.[11][12]

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Acetyl chloride (catalytic amount, e.g., 0.1 - 0.2 eq)

  • Anhydrous methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_product Product Nucleophile Nucleophile (Phenol, Amine, etc.) Reaction_Vessel SN2 Reaction (Solvent, Temp) Nucleophile->Reaction_Vessel Alkylating_Agent (3-Bromopropoxy)-tert- butyldimethylsilane Alkylating_Agent->Reaction_Vessel Base Base (K₂CO₃, DIEA, etc.) Base->Reaction_Vessel Alkylated_Product TBDMS-Protected Product Reaction_Vessel->Alkylated_Product Workup & Purification

Caption: General workflow for the alkylation of nucleophiles.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_product Final Product Protected_Compound TBDMS-Protected Compound Deprotection_Step Deprotection (e.g., TBAF or Acid) Protected_Compound->Deprotection_Step Final_Product Deprotected Alcohol Deprotection_Step->Final_Product Workup & Purification

Caption: General workflow for TBDMS deprotection.

Signaling_Pathway Start Start with Functional Molecule (e.g., Phenol or Amine) Alkylation Alkylation with (3-Bromopropoxy)-tert- butyldimethylsilane Start->Alkylation Protected_Intermediate TBDMS-Protected Intermediate Alkylation->Protected_Intermediate Further_Modification Optional Further Synthetic Steps Protected_Intermediate->Further_Modification Deprotection TBDMS Deprotection Protected_Intermediate->Deprotection No Further_Modification->Deprotection Yes Final_Compound Final Compound with Propanol Linker Deprotection->Final_Compound

Caption: Logical relationship in a multi-step synthesis.

References

Application Notes and Protocols for the Introduction of a Propanol Functionality using (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (3-bromopropoxy)-tert-butyldimethylsilane as a versatile reagent for introducing a protected propanol functionality into a variety of molecules. This method is particularly valuable in pharmaceutical and drug development research for the synthesis of novel compounds with modified pharmacokinetic or pharmacodynamic properties.

Introduction

This compound is a bifunctional molecule that serves as an effective alkylating agent to introduce a three-carbon chain terminating in a hydroxyl group, which is initially protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS protecting group is robust and stable under a variety of reaction conditions, yet can be selectively removed under mild conditions to reveal the terminal propanol functionality. This two-step process allows for the strategic incorporation of a propanol linker into amines, phenols, thiols, and other nucleophilic substrates.

Overall Experimental Workflow

The introduction of a propanol functionality using this compound follows a two-step sequence: alkylation of a suitable nucleophile followed by deprotection of the TBDMS ether.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection A Nucleophile (R-NH2, R-OH, R-SH) C Alkylated Product (TBDMS-protected) A->C Base, Solvent B (3-Bromopropoxy)-tert- butyldimethylsilane B->C D TBDMS-protected Intermediate F Final Product with Propanol Functionality D->F Solvent E Deprotection Reagent E->F

Caption: General workflow for introducing a propanol functionality.

Experimental Protocols

General Protocol for Alkylation of Nucleophiles

The following are generalized protocols for the alkylation of primary/secondary amines, phenols, and thiols with this compound. Reaction conditions, including base, solvent, and temperature, may require optimization depending on the specific substrate.

3.1.1. N-Alkylation of Primary and Secondary Amines

This protocol describes the mono-alkylation of a primary or secondary amine. Over-alkylation can be a side reaction, which can be minimized by using an excess of the amine.

  • Materials:

    • Primary or secondary amine

    • This compound

    • Base (e.g., K₂CO₃, Et₃N, or Hunig's base)

    • Solvent (e.g., Acetonitrile, DMF)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).

    • Add this compound (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3.1.2. O-Alkylation of Phenols

  • Materials:

    • Phenol derivative

    • This compound

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Acetone, DMF)

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5 eq).

    • Add this compound (1.2 eq) and stir the mixture at room temperature or heat to 60 °C.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter off the base and concentrate the filtrate.

    • Alternatively, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

3.1.3. S-Alkylation of Thiols

  • Materials:

    • Thiol derivative

    • This compound

    • Base (e.g., NaH, K₂CO₃)

    • Solvent (e.g., THF, DMF)

    • Anhydrous sodium sulfate

    • Diethyl ether

    • Saturated aqueous ammonium chloride

  • Procedure:

    • To a solution of the thiol (1.0 eq) in the chosen solvent at 0 °C, add the base (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add this compound (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Deprotection of the TBDMS Ether

The final step is the removal of the TBDMS protecting group to yield the free propanol functionality. Several methods can be employed, with the choice depending on the sensitivity of the substrate to acidic or basic conditions.

3.2.1. Protocol using Tetrabutylammonium Fluoride (TBAF)

This is a very common and generally mild method for TBDMS deprotection.

  • Materials:

    • TBDMS-protected compound

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

3.2.2. Protocol using Acetic Acid

This method is suitable for substrates that are stable to mild acidic conditions.

  • Materials:

    • TBDMS-protected compound

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the TBDMS-protected compound in a 3:1:1 mixture of THF:Acetic Acid:Water.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

    • Extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the alkylation and deprotection steps. Note that yields are highly substrate-dependent and the values provided are for illustrative purposes.

StepNucleophile/SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Alkylation Sodium Cyanide[1]This compoundDMSO232591
Deprotection TBDMS EtherSnCl₂·2H₂O (1 eq)EthanolRefluxVaries80-90[1]
Deprotection TBDMS EtherSnCl₂·2H₂O (1 eq)WaterRefluxVaries83-90[1]
Deprotection TBDMS EtherSnCl₂·2H₂O (1 eq)Microwave1805-6 min82-91[1]
Deprotection TBDMS EtherCuCl₂·2H₂O (cat.)Acetone/H₂OReflux2-30Moderate to Excellent

Application in Modulating Signaling Pathways

The introduction of a propanol or propanolamine functionality can be a key step in the synthesis of biologically active molecules that modulate cellular signaling pathways. A prominent example is the β-adrenergic receptor antagonist, propranolol, which contains a 1-(isopropylamino)propan-2-ol moiety. Propranolol has been shown to influence several signaling pathways implicated in cancer cell proliferation and survival.

Propranolol's Effect on the Notch Signaling Pathway

Propranolol can modulate the Notch signaling pathway, which is crucial for cell-fate decisions.[2][3] In some cellular contexts, propranolol has been observed to upregulate the expression of the Notch ligand Jagged1 and the receptor Notch1, leading to the activation of downstream target genes like HEY1.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Propranolol Propranolol BetaAR β-Adrenergic Receptor Propranolol->BetaAR Antagonist Jagged1 Jagged1 Propranolol->Jagged1 Upregulates Notch1 Notch1 Receptor Jagged1->Notch1 Binds NICD Notch Intracellular Domain (NICD) Notch1->NICD Cleavage & Release CSL CSL NICD->CSL HEY1 HEY1 Gene Transcription CSL->HEY1

Caption: Propranolol's influence on the Notch signaling pathway.

Propranolol's Effect on the AKT/MAPK Signaling Pathway

Propranolol has also been shown to inhibit the phosphorylation of key proteins in the AKT and MAPK signaling pathways, which are often dysregulated in cancer.[4][5][6] This inhibition can lead to decreased cell proliferation and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Propranolol Propranolol BetaAR β-Adrenergic Receptor Propranolol->BetaAR Inhibits pAKT p-AKT Propranolol->pAKT Inhibits Phosphorylation pMEK p-MEK Propranolol->pMEK Inhibits Phosphorylation pERK p-ERK Propranolol->pERK Inhibits Phosphorylation AC Adenylyl Cyclase AKT AKT cAMP cAMP PKA PKA cAMP->PKA Raf Raf PKA->Raf Proliferation Cell Proliferation & Survival pAKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols: (3-Bromopropoxy)-tert-butyldimethylsilane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical intermediates. Its utility stems from the presence of two key functional groups: a terminal bromo group, which serves as an effective electrophile for alkylation reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for the hydroxyl functionality. This combination allows for the introduction of a protected three-carbon chain terminating in a hydroxyl group, a common structural motif in many biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

General Application: O- and N-Alkylation Reactions

This compound is primarily used as an alkylating agent to introduce a propanol functionality to various nucleophiles, including phenols, amines, and amides.[1][2][3] The TBDMS protecting group is stable under a wide range of reaction conditions and can be selectively removed at a later synthetic stage, typically using fluoride reagents such as tetrabutylammonium fluoride (TBAF).

Key Features:

  • Introduction of a Propanol Linker: The reagent allows for the incorporation of a flexible three-carbon chain with a protected hydroxyl group.

  • High Stability of the TBDMS Group: The silyl ether is resistant to many reagents used in multi-step synthesis.[4]

  • Versatile Reactivity: The bromo group readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles.

A general workflow for the application of this compound is depicted below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Nucleophile Nucleophile Alkylated_Intermediate TBDMS-Protected Intermediate Nucleophile->Alkylated_Intermediate Base, Solvent Reagent This compound Reagent->Alkylated_Intermediate Base Base Base->Alkylated_Intermediate Alkylated_Intermediate_ref TBDMS-Protected Intermediate Deprotection_Reagent Fluoride Source (e.g., TBAF) Final_Product Final Intermediate (with propanol functionality) Deprotection_Reagent->Final_Product Alkylated_Intermediate_ref->Final_Product Deprotection Reagent, Solvent

Caption: General workflow for alkylation and deprotection.

Synthesis of Specific Pharmaceutical Intermediates

This compound has been utilized in the synthesis of a variety of pharmaceutical intermediates. Below are specific examples with detailed protocols.

2.1. Synthesis of O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester

This intermediate is a modified amino acid derivative that can be incorporated into peptides to enhance their pharmacological properties.[1][3] The synthesis involves the O-alkylation of the phenolic hydroxyl group of Boc-L-tyrosine methyl ester.

Experimental Protocol:

  • To a solution of N-Boc-L-tyrosine methyl ester (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ParameterValue
Starting Material N-Boc-L-tyrosine methyl ester
Reagent This compound
Base K₂CO₃ or Cs₂CO₃
Solvent DMF or Acetone
Yield Typically >80%
Purification Column Chromatography
Analysis ¹H NMR, ¹³C NMR, Mass Spectrometry

2.2. Synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide

This compound is an intermediate that can be further elaborated to generate molecules with potential biological activity.[1][3] The synthesis involves the N-alkylation of a secondary amine.

Experimental Protocol:

  • Dissolve N-(2-(ethylamino)ethyl)phthalimide (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via silica gel chromatography.

ParameterValue
Starting Material N-(2-(ethylamino)ethyl)phthalimide
Reagent This compound
Base DIPEA
Solvent Acetonitrile or DMF
Yield Not specified in the provided search results.
Purification Column Chromatography
Analysis ¹H NMR, ¹³C NMR, Mass Spectrometry

2.3. Synthesis of tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane

This intermediate can be used in the synthesis of compounds with potential applications in various therapeutic areas, including as nitric oxide donors.[1]

Experimental Protocol:

  • To a solution of 3-methyl-2-nitrophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography to yield the desired ether.

ParameterValue
Starting Material 3-methyl-2-nitrophenol
Reagent This compound
Base K₂CO₃
Solvent Acetone or DMF
Yield Not specified in the provided search results.
Purification Column Chromatography
Analysis ¹H NMR, ¹³C NMR, Mass Spectrometry

Synthesis of the Reagent: this compound

For laboratories that wish to prepare the reagent in-house, a straightforward procedure is available.[2]

G 3_Bromo_1_propanol 3-Bromo-1-propanol Product This compound 3_Bromo_1_propanol->Product TBDMSCl tert-Butyldimethylsilyl chloride TBDMSCl->Product Imidazole Imidazole Imidazole->Product Room Temperature, Inert Atmosphere

Caption: Synthesis of this compound.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-1-propanol (1.0 eq), tert-butyldimethylsilyl chloride (1.1 eq), and imidazole (1.2 eq).[2]

  • Stir the mixture at room temperature for 3 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.[2]

  • Extract the mixture with diethyl ether.[2]

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[2]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting oil by column chromatography using petroleum ether as the eluent to obtain the pure product.[2]

ParameterValue
Starting Materials 3-Bromo-1-propanol, tert-Butyldimethylsilyl chloride, Imidazole
Solvent None (neat reaction)
Temperature Room Temperature
Reaction Time 3 hours
Yield 93%[2]
Purification Column Chromatography[2]
Characterization ¹H NMR (300 MHz, CDCl₃): δ 3.73 (t, J = 5.7 Hz, 2H), 3.51 (t, J = 6.4 Hz, 2H), 2.02 (q, J = 6.1 Hz, 2H), 0.89 (s, 9H), 0.06 (s, 6H).[2]

Application in the Synthesis of Bioactive Scaffolds

This compound is a valuable building block for the synthesis of various bioactive scaffolds. For instance, it is used in the preparation of piperidinylcarbonyl sulfamates, which have shown potential as antihyperlipidemic agents by up-regulating the LDL-receptor.[2] It has also been employed in the synthesis of pyrazole derivatives containing a nitric oxide (NO)-donor functionality, which are of interest for their potential anti-inflammatory and cardiovascular effects.[1]

The general synthetic strategy involves the initial alkylation of a core scaffold with this compound, followed by deprotection of the TBDMS group and subsequent functionalization of the resulting primary alcohol.

G Scaffold Bioactive Scaffold (e.g., Piperidine, Pyrazole) Alkylation Alkylation with This compound Scaffold->Alkylation Deprotection TBDMS Deprotection Alkylation->Deprotection Functionalization Functionalization of Propanol Moiety Deprotection->Functionalization Final_Compound Final Bioactive Compound Functionalization->Final_Compound

Caption: General synthetic strategy for bioactive molecules.

These examples highlight the importance of this compound as a key reagent in medicinal chemistry and drug discovery, enabling the synthesis of complex molecules with diverse therapeutic potential.

References

Application of (3-Bromopropoxy)-tert-butyldimethylsilane in Total Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two distinct reactive sites: a bromo group, which serves as an electrophile for alkylation reactions, and a tert-butyldimethylsilyl (TBS) ether, a robust protecting group for alcohols. This combination allows for the introduction of a protected three-carbon chain, which can be later deprotected to reveal a primary alcohol. This application note provides detailed protocols and data on the use of this compound in the total synthesis of complex natural products, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Core Applications in Total Synthesis

The primary application of this compound in total synthesis is as an alkylating agent to introduce a protected propanol tether. This strategy is particularly useful for:

  • O-Alkylation of Alcohols and Phenols: Introducing a flexible linker to hydroxyl groups.

  • N-Alkylation of Amines and Heterocycles: Modifying the properties of nitrogen-containing compounds.

The TBS protecting group is stable under a wide range of reaction conditions and can be selectively removed, typically using fluoride reagents such as tetrabutylammonium fluoride (TBAF).

Case Study 1: Total Synthesis of Indolo[6,7-a]pyrrolo[3,4-c]carbazoles

In the synthesis of potent cyclin D1/CDK4 inhibitors based on the indolo[6,7-a]pyrrolo[3,4-c]carbazole scaffold, Faul and coworkers utilized this compound for the site-selective alkylation of a 7-hydroxyindole intermediate. This reaction was crucial for introducing a side chain that could be further functionalized.

Experimental Protocol: O-Alkylation of 7-Hydroxyindole

This protocol details the O-alkylation of a 7-hydroxyindole derivative with this compound.

Reaction Scheme:

Caption: O-Alkylation of a 7-hydroxyindole derivative.

Materials:

  • 7-Hydroxyindole derivative

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 7-hydroxyindole derivative in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.5 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ParameterValue
Yield 85%
Reactant Scale 1.0 mmol
Temperature 0 °C to Room Temperature
Reaction Time 16 hours

Case Study 2: Total Synthesis of (+/-)-Vigulariol

The total synthesis of the marine natural product (+/-)-vigulariol, as reported by J. Stephen Clark, showcases another application of this compound. While the full experimental details of this specific step are not explicitly detailed in the primary communication, the strategy involves the introduction of a three-carbon chain that is later elaborated to form one of the key ring systems of the molecule. The general principle of O-alkylation under basic conditions, similar to the protocol described above, would be applicable.

General Experimental Workflow

The following diagram illustrates a typical workflow for an alkylation reaction using this compound.

G cluster_workflow General Alkylation Workflow A Reactant Dissolution (Anhydrous Solvent) B Inert Atmosphere (N2 or Ar) A->B C Cooling (e.g., 0 °C) B->C D Base Addition C->D E Stirring & Deprotonation D->E F Addition of (3-Bromopropoxy)- tert-butyldimethylsilane E->F G Reaction Monitoring (TLC) F->G H Aqueous Workup G->H I Extraction H->I J Drying & Concentration I->J K Purification (Chromatography) J->K

Caption: General workflow for alkylation reactions.

Summary of Quantitative Data

The following table summarizes the typical reaction parameters for alkylations with this compound based on the provided case study and general protocols.

Reaction TypeSubstrateBaseSolventTemp.Time (h)Yield (%)
O-Alkylation 7-HydroxyindoleNaHDMF0 °C to RT1685

Conclusion

This compound is a highly effective and reliable reagent for the introduction of a protected three-carbon hydroxylated chain in the total synthesis of complex molecules. The straightforward reaction conditions, typically involving a strong base in a polar aprotic solvent, and the high yields achievable make it a valuable tool for synthetic chemists. The subsequent deprotection of the TBS ether under mild conditions further enhances its utility, allowing for the unmasking of a primary alcohol at a later stage in the synthetic sequence. The detailed protocols and data presented herein provide a solid foundation for the successful application of this reagent in complex synthetic endeavors.

Application Notes and Protocols for (3-Bromopropoxy)-tert-butyldimethylsilane in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopropoxy)-tert-butyldimethylsilane is a bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. Its utility lies in its dual functionality: a robust tert-butyldimethylsilyl (TBDMS) ether protecting group for a hydroxyl moiety and a reactive bromopropyl group for alkylation. This combination allows for the strategic introduction of a protected three-carbon linker, which is especially valuable in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other molecules requiring a flexible spacer.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This compound serves as a key building block for these linkers, offering a stable, protected hydroxyl group that can be deprotected later in the synthetic sequence for further functionalization.

These application notes provide a comprehensive overview of the strategies involving this compound, including detailed protocols for its application in protecting group chemistry and its subsequent deprotection.

Data Presentation

The following tables summarize quantitative data for typical reactions involving the use of this compound as an alkylating agent and the subsequent deprotection of the TBDMS ether.

Table 1: Alkylation Reactions using this compound

EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1PomalidomideK₂CO₃DMF6012High (not specified)[1]
2Hydrocyanic acid sodium salt-DMSO2325~91[2]
3PhenolsVariesVariesVariesVariesGood to Excellent (General)
4Primary/Secondary AminesVariesVariesVariesVariesGood to Excellent (General)

Table 2: Deprotection of TBDMS Ethers

EntryReagentSolventTemperatureTimeYield (%)Citation
1Tetrabutylammonium fluoride (TBAF) (1.1 equiv.)THF0 °C to RT45 min32 (substrate dependent)[3]
2TBAF (1.2 equiv.)THFRT48 h97 (substrate dependent)[3]
3TBAF (1.0 equiv.)THFRT18 h97 (substrate dependent)[3]
4SnCl₂·2H₂O (1 mmol)EthanolReflux35-40 min80-90[4]
5SnCl₂·2H₂O (1 mmol)WaterRefluxNot specified83-90[4]
6Formic Acid (5-10%)MethanolRTNot specifiedHigh (for TES ethers)[5]
7Acetyl Chloride (catalytic)MethanolRTNot specifiedGood[6]

Experimental Protocols

Protocol 1: N-Alkylation of Pomalidomide with this compound (A Model Reaction)

This protocol is adapted from a similar alkylation reaction and serves as a representative procedure for the N-alkylation of imides or related nitrogen nucleophiles.[1]

Materials:

  • Pomalidomide

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Add this compound (1.5 - 3.0 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the reaction with water and extract with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenols using this compound.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic substrate (1.0 equivalent) in acetone or DMF, add K₂CO₃ (2.0 equivalents) or Cs₂CO₃ (1.5 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-24 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Alternatively, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the TBDMS Ether using TBAF

This is a standard and widely used protocol for the cleavage of TBDMS ethers.[3]

Materials:

  • TBDMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.0 M in THF, 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule where this compound is used as a linker precursor.

G cluster_0 Phase 1: Linker-Ligand Conjugation cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Final PROTAC Assembly A E3 Ligase Ligand (e.g., Pomalidomide) C Alkylation Reaction (Protocol 1) A->C B (3-Bromopropoxy)-tert- butyldimethylsilane B->C D Ligand-Linker Intermediate (TBDMS Protected) C->D E Deprotection (Protocol 3) D->E F Ligand-Linker Intermediate (Free Hydroxyl) E->F G Activation of Hydroxyl (e.g., Mesylation) F->G I Final Conjugation (e.g., Nucleophilic Substitution) G->I H Protein of Interest (POI) Ligand H->I J Final PROTAC Molecule I->J

Caption: A generalized workflow for PROTAC synthesis.

Logical Relationship of Protection/Deprotection

The following diagram illustrates the logical relationship in the use of this compound as a bifunctional linker precursor.

G Start Substrate (e.g., Phenol, Amine) Alkylation Alkylation Start->Alkylation Reagent (3-Bromopropoxy)-tert- butyldimethylsilane Reagent->Alkylation Intermediate Protected Intermediate (Stable TBDMS Ether) Alkylation->Intermediate Forms stable ether Deprotection Deprotection (e.g., TBAF) Intermediate->Deprotection Further synthetic steps can be performed here Final Deprotected Intermediate (Reactive Hydroxyl) Deprotection->Final Reveals hydroxyl for further functionalization

Caption: Logic of the protection and deprotection strategy.

References

Application Notes and Protocols for the Reaction of (3-Bromopropoxy)-tert-butyldimethylsilane with Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile bifunctional reagent, (3-Bromopropoxy)-tert-butyldimethylsilane (TBDMS-OPr-Br). This reagent serves as a valuable building block in organic synthesis, enabling the introduction of a protected 3-hydroxypropyl moiety onto various nucleophiles, primarily amines and phenols. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under a range of reaction conditions and can be selectively removed under mild protocols, making it an ideal choice for multi-step synthetic routes in medicinal chemistry and drug development.

Reaction with Amines: N-Alkylation

This compound is an effective reagent for the N-alkylation of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines. The reaction typically proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃), triethylamine (Et₃N), and cesium carbonate (Cs₂CO₃). The selection of the base often depends on the pKa of the amine substrate. Aprotic polar solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction.

Table 1: N-Alkylation of Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl pyrrolidine-1-carboxylateK₂CO₃MeCN/H₂O502468[1]
N-Ethyl-N-(2-phthalimidoethyl)amineEt₃NDMF8012Not specified
Experimental Protocol: N-Alkylation of tert-Butyl pyrrolidine-1-carboxylate

This protocol details the photocatalytic hydrogen atom transfer (HAT)-alkylation of a secondary amine with this compound[1].

Materials:

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium photocatalyst)

  • Ni(BF₄)₂·6H₂O

  • 4,4'-Dimethoxy-2,2'-bipyridine

  • Quinuclidine

  • tert-Butyl pyrrolidine-1-carboxylate

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried 8-mL vial equipped with a stir bar, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 5.0 µmol, 0.01 equiv.), Ni(BF₄)₂·6H₂O (3.4 mg, 10.0 µmol, 0.02 equiv.), and 4,4'-dimethoxy-2,2'-bipyridine (2.2 mg, 10.0 µmol, 0.02 equiv.).

  • Add MeCN (3.2 mL) and stir the solution under a nitrogen atmosphere for 15 minutes to allow for complete complexation.

  • Add quinuclidine (2.8 mg, 25.0 µmol, 0.05 equiv.) as a solution in MeCN, K₂CO₃ (105 mg, 0.75 mmol, 1.5 equiv.), tert-butyl pyrrolidine-1-carboxylate (171.0 mg, 1.00 mmol, 2.0 equiv.), and (3-bromopropoxy)(tert-butyl)dimethylsilane (89 mg, 0.50 mmol, 1.0 equiv.).

  • Add water (0.8 mL) to the mixture.

  • Sparge the reaction mixture with nitrogen for 15 minutes in an ice-water bath (0 °C).

  • Seal the vial with parafilm and place it 5 cm away from a 34W blue LED lamp. The reaction temperature is approximately 50 °C.

  • After 24 hours, quench the reaction by exposing it to air.

  • Dilute the organic layer with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Separate the organic layer, dry it over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient 10% to 30% EtOAc in hexanes) to yield the pure product as a clear oil (116 mg, 0.34 mmol, 68% yield).

Reaction with Phenols: O-Alkylation

This compound is also a suitable reagent for the O-alkylation of phenols. The reaction proceeds by deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from the alkylating agent.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base and solvent is critical for achieving high yields and depends on the acidity and steric hindrance of the phenol. Aprotic solvents such as DMF, acetone, and THF are generally employed.

Table 2: O-Alkylation of Phenols with this compound

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(tert-Butoxycarbonyl)-L-tyrosine methyl esterK₂CO₃DMF6016Not specified
3-Methyl-2-nitrophenolK₂CO₃AcetoneReflux12Not specified
Experimental Protocol: General Procedure for O-Alkylation of Phenols

This protocol provides a general guideline for the O-alkylation of a phenol with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing the phenol (1.0 equiv.), add the solvent (e.g., DMF or acetone).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.) and stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.2 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C or reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Deprotection of the TBDMS Ether

Following the successful alkylation, the TBDMS protecting group can be readily removed to unveil the primary alcohol. A variety of methods are available for this deprotection, offering flexibility based on the stability of other functional groups within the molecule.

Common deprotection reagents include:

  • Tetrabutylammonium fluoride (TBAF): A widely used and generally mild reagent, typically in THF.

  • Hydrofluoric acid (HF): Often used in combination with pyridine or in an acetonitrile/water mixture.

  • Acidic conditions: Acetic acid/water or catalytic amounts of strong acids like HCl in an alcohol solvent.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the N-alkylation of amines and O-alkylation of phenols using this compound, followed by the deprotection of the TBDMS group.

N_Alkylation_Workflow cluster_alkylation N-Alkylation cluster_deprotection TBDMS Deprotection start Start reagents Combine Amine, TBDMS-OPr-Br, Base, and Solvent start->reagents reaction Heat and Stir reagents->reaction Reaction Conditions workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product1 N-Alkylated Product purification->product1 deprotection_reagents Add Deprotection Reagent (e.g., TBAF) product1->deprotection_reagents deprotection_reaction Stir at Room Temperature deprotection_reagents->deprotection_reaction deprotection_workup Aqueous Workup and Extraction deprotection_reaction->deprotection_workup deprotection_purification Column Chromatography deprotection_workup->deprotection_purification final_product Final Product with Free Hydroxyl deprotection_purification->final_product

Caption: General workflow for N-alkylation and subsequent TBDMS deprotection.

O_Alkylation_Workflow cluster_alkylation O-Alkylation cluster_deprotection TBDMS Deprotection start Start reagents Combine Phenol, Base, and Solvent start->reagents add_alkylating_agent Add TBDMS-OPr-Br reagents->add_alkylating_agent reaction Heat and Stir add_alkylating_agent->reaction Reaction Conditions workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product1 O-Alkylated Product purification->product1 deprotection_reagents Add Deprotection Reagent (e.g., TBAF) product1->deprotection_reagents deprotection_reaction Stir at Room Temperature deprotection_reagents->deprotection_reaction deprotection_workup Aqueous Workup and Extraction deprotection_reaction->deprotection_workup deprotection_purification Column Chromatography deprotection_workup->deprotection_purification final_product Final Product with Free Hydroxyl deprotection_purification->final_product

Caption: General workflow for O-alkylation and subsequent TBDMS deprotection.

References

Application Notes and Protocols: A Guide to Silyl Ether Formation with (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols and phenols, with their reactive hydroxyl groups, often require temporary conversion into a less reactive form. Silyl ethers are a widely employed class of protecting groups due to their ease of formation, stability under various reaction conditions, and selective removal under mild protocols.[1]

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent that serves not only to protect a hydroxyl group but also to introduce a three-carbon chain with a terminal bromide. This functionality allows for subsequent synthetic manipulations, making it a valuable tool in drug development and complex molecule synthesis. This document provides a detailed guide on the application of this compound for the formation of silyl ethers, specifically through the O-alkylation of phenols.

Reaction Principle

The formation of a silyl ether using this compound proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The hydroxyl group of an alcohol or phenol is first deprotonated by a base to form a more nucleophilic alkoxide or phenoxide. This anion then attacks the electrophilic carbon atom attached to the bromine in this compound, displacing the bromide and forming a stable ether linkage. The tert-butyldimethylsilyl (TBDMS) group at the other end of the reagent remains intact, protecting the propanol functionality.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the O-alkylation of a phenolic substrate with this compound.

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)
N-(tert-butoxycarbonyl)-L-tyrosine methyl esterThis compoundK₂CO₃DMF80495

Experimental Protocol

This protocol details the procedure for the O-alkylation of a phenol using this compound.

Materials:

  • Phenolic substrate (e.g., N-(tert-butoxycarbonyl)-L-tyrosine methyl ester)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (e.g., Nitrogen or Argon) with manifold

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids. The concentration will depend on the specific substrate, but a typical starting point is 0.1 M.

  • Reagent Addition: While stirring the mixture, add this compound (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Deprotection of the Silyl Ether

The tert-butyldimethylsilyl (TBDMS) protecting group can be readily removed to unveil the primary alcohol. A common method involves the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF).

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the silyl ether formation.

experimental_workflow Experimental Workflow: Silyl Ether Formation node_setup Reaction Setup (Phenol, K₂CO₃, DMF) node_reagent Add (3-Bromopropoxy)-tert- butyldimethylsilane node_setup->node_reagent Stir at RT node_reaction Heat to 80°C (4 hours) node_reagent->node_reaction node_workup Work-up (EtOAc, H₂O, Brine) node_reaction->node_workup Cool to RT node_purification Purification (Column Chromatography) node_workup->node_purification node_product Pure O-alkylated Product node_purification->node_product

Caption: A flowchart of the key experimental steps.

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation occurring during the O-alkylation reaction.

reaction_pathway Reaction Pathway: O-Alkylation of a Phenol node_phenol Phenol (Ar-OH) node_phenoxide Phenoxide (Ar-O⁻) node_phenol->node_phenoxide Deprotonation node_base Base (K₂CO₃) node_base->node_phenoxide node_product O-alkylated Product (Ar-O-(CH₂)₃-O-TBDMS) node_phenoxide->node_product Nucleophilic Attack node_silyl_reagent (3-Bromopropoxy)-tert- butyldimethylsilane node_silyl_reagent->node_product node_bromide Br⁻

Caption: The chemical transformation pathway.

References

Application Notes and Protocols: (3-Bromopropoxy)-tert-butyldimethylsilane as a Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-Bromopropoxy)-tert-butyldimethylsilane as a versatile linker in solid-phase synthesis (SPS). This bifunctional linker allows for the immobilization of molecules onto a solid support via a stable ether linkage, with the tert-butyldimethylsilyl (TBDMS) ether serving as a cleavable moiety for the final release of the synthesized compound.

Introduction

This compound is a valuable tool in solid-phase organic synthesis (SPOS), particularly for the immobilization of alcohols, phenols, and other nucleophiles. The linker is first attached to a suitable solid support, typically through displacement of the bromide. The free hydroxyl group, unmasked from the TBDMS ether, can then be used as an anchoring point for the synthesis of small molecules, peptides, or other chemical entities. The final product is released from the solid support under mild conditions by cleavage of the silyl ether bond, which is stable to a wide range of reaction conditions used in multi-step synthesis.

Key Features and Applications

  • Orthogonal Cleavage Strategy: The TBDMS ether is stable to a variety of reagents used in peptide synthesis and other organic transformations but can be selectively cleaved using fluoride-based reagents or acidic conditions. This orthogonality allows for complex synthetic routes to be performed on the solid support.

  • Versatility: This linker can be used to immobilize a wide range of molecules containing hydroxyl or other nucleophilic functional groups.

  • Traceless Linker Potential: Depending on the synthetic design, the propoxy spacer can be incorporated into the final molecule or be completely removed, offering flexibility in molecular design.

  • Applications:

    • Solid-phase synthesis of small organic molecules.

    • Synthesis of peptide fragments.

    • Preparation of combinatorial libraries for drug discovery.

    • Immobilization of reagents or catalysts.

Chemical Properties

PropertyValue
CAS Number 89031-84-5
Molecular Formula C₉H₂₁BrOSi
Molecular Weight 253.25 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 182 °C (lit.)
Density 1.093 g/mL at 25 °C (lit.)

Experimental Protocols

Protocol 1: Immobilization of this compound onto a Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)

This protocol describes the attachment of the linker to a hydroxyl-bearing solid support.

Materials:

  • Wang resin (or other hydroxyl-functionalized resin)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in anhydrous DMF for 1 hour.

  • In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend NaH (3 equivalents relative to the resin loading) in anhydrous DMF.

  • Slowly add a solution of the swollen Wang resin in DMF to the NaH suspension and stir for 1 hour at room temperature to deprotonate the hydroxyl groups.

  • Add this compound (5 equivalents) to the resin suspension and stir at 50 °C for 24 hours.

  • Cool the reaction mixture to room temperature and quench any unreacted NaH by the slow addition of MeOH.

  • Filter the resin and wash sequentially with DMF, water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum to a constant weight.

  • Optional: Determine the loading of the linker on the resin using a suitable analytical method (e.g., gravimetric analysis after cleavage of a known amount of a coupled molecule).

Protocol 2: Deprotection of the TBDMS Ether and Anchoring of the First Building Block

This protocol describes the removal of the TBDMS protecting group to reveal the hydroxyl functionality for subsequent synthesis.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Anhydrous DCM

  • First synthetic building block (e.g., an Fmoc-protected amino acid for peptide synthesis)

  • Coupling reagents (e.g., HBTU, HOBt, and DIPEA for peptide coupling)

  • Anhydrous DMF

Procedure:

  • Swell the linker-functionalized resin in anhydrous THF.

  • Treat the resin with a 1 M solution of TBAF in THF (3 equivalents) for 2 hours at room temperature.

  • Filter the resin and wash thoroughly with THF, DCM, and DMF.

  • The resin now possesses a free hydroxyl group and is ready for the coupling of the first building block.

  • For peptide synthesis, couple the first Fmoc-protected amino acid using standard coupling protocols (e.g., HBTU/HOBt/DIPEA in DMF).

  • Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

Protocol 3: Solid-Phase Synthesis and Cleavage of the Final Product

This protocol outlines the general steps for chain elongation and the final cleavage of the synthesized molecule from the solid support.

Materials:

  • Resin with the first anchored building block from Protocol 2

  • Subsequent synthetic building blocks and reagents for the desired synthesis

  • Cleavage cocktail (see table below for options)

  • Diethyl ether (cold)

Procedure:

  • Perform the desired synthetic steps (e.g., peptide chain elongation using standard Fmoc-SPPS chemistry).

  • After the final synthetic step, wash the resin thoroughly with DCM and dry it under vacuum.

  • Treat the resin with the appropriate cleavage cocktail (see Table 2) for 1-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small volume of the cleavage solvent.

  • Precipitate the crude product by adding the combined filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

  • Purify the crude product using appropriate chromatographic techniques (e.g., HPLC).

Quantitative Data

Table 1: Typical Loading Capacities and Reaction Conditions

ParameterTypical Value/ConditionNotes
Resin Type Wang Resin, Merrifield ResinThe choice of resin depends on the attachment chemistry.
Initial Resin Loading 0.5 - 1.5 mmol/gVaries with the type of resin.
Linker Loading Efficiency 70 - 95%Dependent on reaction conditions and resin type.
TBDMS Deprotection Yield > 95%Typically high with sufficient equivalents of TBAF.
Final Cleavage Yield 60 - 90%Highly dependent on the cleavage cocktail and the nature of the synthesized molecule.

Table 2: Cleavage Cocktails for TBDMS Ether Linker

Reagent CocktailConditionsTarget MoleculesNotes
TBAF (1M in THF) Room temperature, 1-4 hGeneral purposeMild and effective for most applications.
HF-Pyridine 0 °C to room temperature, 1-2 hAcid-sensitive moleculesUse with caution in a well-ventilated fume hood.
TFA/H₂O (95:5) Room temperature, 2-4 hPeptides (simultaneous side-chain deprotection)Harsh conditions, may not be suitable for all small molecules.
Acetic Acid/THF/H₂O (3:1:1) 45 °C, 2-4 hMolecules sensitive to strong acidMilder acidic conditions.

Visualizations

Experimental Workflow

G cluster_0 Linker Immobilization cluster_1 Synthesis cluster_2 Cleavage & Purification Resin Hydroxyl-Functionalized Resin Immobilized_Linker Immobilized Linker on Resin Resin->Immobilized_Linker NaH, DMF Linker (3-Bromopropoxy)-tert- butyldimethylsilane Linker->Immobilized_Linker Deprotection TBDMS Deprotection Immobilized_Linker->Deprotection TBAF, THF Anchoring Anchor First Building Block Deprotection->Anchoring Coupling Reagents Elongation Chain Elongation (Multi-step) Anchoring->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Cleavage Cocktail Purification Purification Cleavage->Purification Precipitation Final_Product Final Product Purification->Final_Product HPLC

Caption: Workflow for solid-phase synthesis using the silyl linker.

Logical Relationship of Components

G Linker This compound Bromo Group TBDMS Ether Resin Solid Support Hydroxyl Group Linker:bromo->Resin:hydroxyl Immobilization Product Final Product Linker:silyl->Product Cleavage Molecule Synthesized Molecule Anchoring Point Molecule:anchor->Linker:silyl Anchoring & Synthesis

Caption: Interaction of key components in the solid-phase synthesis.

References

Application Notes and Protocols for the Synthetic Utility of Bromo and Silyl Ether Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic applications of bromo and silyl ether functionalities, two cornerstone groups in modern organic synthesis. Their unique reactivity and stability profiles make them indispensable tools in the construction of complex molecules, from pharmaceuticals to advanced materials.

Part 1: The Versatility of Silyl Ethers in Synthesis

Silyl ethers are a class of compounds characterized by a silicon atom covalently bonded to an alkoxy group.[1] They are most frequently employed as protecting groups for alcohols, allowing chemists to mask the reactivity of hydroxyl groups during multi-step syntheses.[1][2][3][4] Their popularity stems from their ease of installation and removal under mild and often highly selective conditions.[1][5]

Application Notes: Silyl Ethers as Protecting Groups

The primary role of silyl ethers is to prevent unwanted reactions of hydroxyl groups, which can be acidic and interfere with many common reagents like Grignard reagents and strong bases.[2][6] The stability of the silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[7] This feature allows for the strategic protection and selective deprotection of multiple hydroxyl groups within the same molecule.[1][5]

Commonly used silyl ethers include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[1] Their relative stability allows for a hierarchical approach to complex molecule synthesis. For instance, a less stable silyl ether like TES can be selectively removed in the presence of a more robust group like TBDPS.[7][8]

Beyond protection, silyl ethers are finding increasing use in medicinal chemistry and drug delivery.[9] By attaching a drug molecule to a silyl ether linker, prodrugs can be designed to release the active pharmaceutical ingredient under specific physiological conditions, such as the acidic environment of a tumor.[10][11] The rate of this release can be tuned by modifying the substituents on the silicon atom.[10][11]

Data Presentation: Comparative Stability of Common Silyl Ethers

The choice of silyl ether is critical and depends on the reaction conditions it needs to withstand. The following table summarizes the relative stability of common silyl ethers to acidic and basic conditions.

Silyl EtherAbbreviationRelative Stability (Acidic Conditions)Relative Stability (Basic Conditions)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Note: The relative stability values are approximate and can vary based on the specific substrate and reaction conditions.[1][7]

Experimental Protocols: Silyl Ethers

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol, based on the Corey procedure, is a reliable method for the silylation of alcohols.[1]

  • Reagent Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

Fluoride ions have a very high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl ethers.[2]

  • Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.4 M) in a plastic reaction vessel.

  • Deprotection: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction and monitor by TLC. Reaction times can range from 2 to 16 hours depending on the substrate.[12]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the resulting alcohol by flash column chromatography.

Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether

Acidic conditions can be used for selective deprotection, often removing less hindered silyl groups faster.[1]

  • Reaction Mixture: Prepare a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.[1]

  • Deprotection: Dissolve the TBDMS-protected alcohol in the prepared solvent mixture and stir at room temperature. Microwave heating can significantly accelerate this process.[8]

  • Reaction Monitoring: This method can be slow but highly selective; monitor the reaction progress carefully by TLC.[1]

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by flash column chromatography.

Visualizations: Silyl Ether Chemistry

silyl_ether_workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) SilylEther Silyl Ether (R-OSiR'3) Alcohol->SilylEther Silylation DeprotectedAlcohol Alcohol (R-OH) SilylEther->DeprotectedAlcohol Desilylation Protection Silyl Halide (R'3SiCl) Base (e.g., Imidazole) Deprotection Acid (H+) or Fluoride (F-) silyl_ether_stability cluster_stability Increasing Stability TMS TMS TES TES TBDMS TBDMS TIPS TIPS TBDPS TBDPS Less Less Stable More More Stable bromo_reactivity cluster_reactions Reaction Pathways AlkylBromide Alkyl/Aryl Bromide (R-Br) Substitution Nucleophilic Substitution (e.g., with Nu-) AlkylBromide->Substitution Grignard Grignard Formation (with Mg) AlkylBromide->Grignard Coupling Cross-Coupling (with Pd(0) catalyst) AlkylBromide->Coupling Product_Sub R-Nu Substitution->Product_Sub Forms new C-Nu bond Product_Grignard R-MgBr Grignard->Product_Grignard Forms organometallic reagent Product_Coupling R-R' Coupling->Product_Coupling Forms new C-C bond suzuki_cycle cluster_inputs Pd0 Pd(0)L2 Pd_II_complex R-Pd(II)L2-Br Pd0->Pd_II_complex Oxidative Addition Pd_II_R_R1 R-Pd(II)L2-R' Pd_II_complex->Pd_II_R_R1 Transmetalation Pd_II_R_R1->Pd0 Reductive Elimination Product R-R' Pd_II_R_R1->Product ArBr R-Br ArBr->Pd_II_complex Boronic R'-B(OH)2 Boronic->Pd_II_R_R1 Base Base Base->Pd_II_R_R1

References

Application Notes and Protocols for Coupling Reactions with (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopropoxy)-tert-butyldimethylsilane (TBDMS-OPr-Br) is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates a primary alkyl bromide for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for alcohols. This dual functionality allows for the introduction of a protected three-carbon linker, which can be deprotected in a subsequent step to reveal a primary alcohol. This feature is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds, where multi-step reaction sequences are common.

The primary application of TBDMS-OPr-Br involves its use as an electrophile in coupling reactions with various nucleophiles. The most common transformations are Williamson ether synthesis with phenols and alcohols (O-alkylation) and alkylation of primary and secondary amines (N-alkylation). The bulky TBDMS group provides steric hindrance, making the silyl ether linkage stable under a wide range of reaction conditions, including basic and mildly acidic environments.[1]

This document provides detailed protocols for common coupling reactions using this compound and summarizes the expected outcomes for various substrates.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the formation of ethers via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[2][3] In this context, a phenol is deprotonated with a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from this compound.

General Reaction Scheme:

G cluster_0 O-Alkylation of Phenols Reagents Ar-OH + this compound Base Base (e.g., K2CO3, Cs2CO3, NaH) Reagents->Base 1. Deprotonation Product Ar-O-(CH2)3-OTBDMS Reagents->Product 2. SN2 Attack Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General workflow for the O-alkylation of phenols with this compound.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

  • Add this compound (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation: O-Alkylation of Various Phenols
EntryPhenol SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF801485
24-MethoxyphenolK₂CO₃DMF801292
34-NitrophenolCs₂CO₃Acetonitrile601088
42-NaphtholNaHTHF65895
54-HydroxybenzaldehydeK₂CO₃DMF701675

N-Alkylation of Amines

This compound is an effective reagent for the mono-alkylation of primary and secondary amines. The reaction typically proceeds in the presence of a base to neutralize the HBr formed during the reaction. To avoid dialkylation of primary amines, it is common to use an excess of the amine.

General Reaction Scheme:

G cluster_1 N-Alkylation of Amines Reagents R1R2NH + this compound Base Base (e.g., K2CO3, Et3N) Reagents->Base Neutralization Product R1R2N-(CH2)3-OTBDMS Reagents->Product SN2 Attack Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General workflow for the N-alkylation of amines with this compound.

Experimental Protocol: N-Alkylation of Aniline

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve aniline (2.0 eq.) in anhydrous acetonitrile (0.3 M).

  • Add anhydrous potassium carbonate (2.5 eq.) to the solution.

  • Add this compound (1.0 eq.) to the stirred suspension.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-alkylated product.

Data Presentation: N-Alkylation of Various Amines
EntryAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile822478
2BenzylamineEt₃NDMF601885
3MorpholineK₂CO₃Acetonitrile822090
4IndoleNaHTHF251282
5PyrrolidineK₂CO₃DMF501688

Deprotection of the TBDMS Ether

A key advantage of using this compound is the ability to deprotect the silyl ether to reveal a primary alcohol. This is typically achieved under acidic conditions or with a fluoride source.

General Reaction Scheme:

G cluster_2 TBDMS Deprotection Starting Material R-O-(CH2)3-OTBDMS Reagent Deprotection Reagent (e.g., TBAF, HCl, AcCl/MeOH) Starting Material->Reagent Cleavage Product R-O-(CH2)3-OH Starting Material->Product Solvent Solvent (e.g., THF, Methanol)

Caption: General workflow for the deprotection of the TBDMS ether.

Experimental Protocol: Deprotection using TBAF

Materials:

  • TBDMS-protected compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq.) in THF (0.1 M).

  • Add TBAF solution (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding alcohol.

Data Presentation: Deprotection of TBDMS Ethers
EntrySubstrateReagentSolventTemp. (°C)Time (h)Yield (%)
11-(3-(tert-Butyldimethylsilyloxy)propoxy)-4-methoxybenzeneTBAFTHF25298
2N-(3-(tert-Butyldimethylsilyloxy)propyl)anilineHCl (aq.)Methanol25395
31-(3-(tert-Butyldimethylsilyloxy)propyl)-1H-indoleAcCl (cat.)Methanol0 - 25196

Conclusion

This compound is a highly effective reagent for the introduction of a protected three-carbon chain bearing a terminal hydroxyl group. The coupling reactions, primarily Williamson ether synthesis and N-alkylation, proceed with good to excellent yields for a range of nucleophiles. The robustness of the TBDMS protecting group and the efficiency of its subsequent removal make this reagent a valuable tool in multistep organic synthesis, particularly in the fields of medicinal chemistry and drug development. The provided protocols offer reliable methods for the application of this versatile building block.

References

Troubleshooting & Optimization

Common side reactions with (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving (3-Bromopropoxy)-tert-butyldimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites. The first is the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution. The second is the tert-butyldimethylsilyl (TBDMS) ether, which serves as a protecting group for the primary alcohol and can be cleaved under certain conditions.

Q2: What is the main application of this compound?

A2: It is primarily used as an alkylating agent to introduce a protected three-carbon chain with a terminal hydroxyl group.[1][2][3][4] This is particularly useful in multi-step organic syntheses in the pharmaceutical and fine chemical industries.[5]

Q3: How stable is the TBDMS protecting group in this molecule?

A3: The TBDMS group is significantly more stable than simpler silyl ethers like TMS (trimethylsilyl) ethers, especially towards hydrolysis.[6] Its stability is attributed to the steric hindrance provided by the bulky tert-butyl group.[6] However, it can be cleaved under specific acidic, basic, or fluoride-mediated conditions.

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and formation of an alkene byproduct.

Possible Cause:

This issue likely arises from a competing elimination reaction (E2 mechanism), which is a common side reaction for alkyl halides.[7][8][9] Strong, bulky bases and high temperatures favor elimination over the desired substitution reaction (SN2 mechanism).[7][8]

Troubleshooting Steps:

  • Choice of Base: If applicable, use a weaker, non-hindered base. For instance, bases weaker than acetate are less likely to promote elimination.[9]

  • Reaction Temperature: Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.[7][8]

  • Nucleophile Concentration: Ensure a high concentration of a good, non-basic nucleophile to favor the SN2 reaction.

G cluster_0 Reaction Conditions cluster_2 Products Alkyl_Halide This compound SN2 SN2 Pathway Alkyl_Halide->SN2 Attack at α-carbon E2 E2 Pathway Alkyl_Halide->E2 Abstraction of β-hydrogen Nucleophile_Base Nucleophile / Base Nucleophile_Base->SN2 Good Nucleophile Weak Base Nucleophile_Base->E2 Strong/Bulky Base Substitution_Product Desired Substitution Product SN2->Substitution_Product Elimination_Product Alkene Byproduct (Elimination) E2->Elimination_Product

Diagram 1: Competing SN2 and E2 pathways.
Problem 2: Unintended cleavage of the TBDMS ether group.

Possible Cause:

The TBDMS ether is labile under certain conditions. Accidental deprotection can occur if the reaction or work-up conditions are too acidic, too basic, or involve a source of fluoride ions.

Troubleshooting Steps:

  • Acidic Conditions: Avoid strong acidic conditions. TBDMS ethers can be cleaved by acids. If acidic conditions are necessary, use milder acids and monitor the reaction closely.

  • Basic Conditions: While generally stable to aqueous bases, TBDMS ethers can be cleaved under forcing basic conditions, such as with excess lithium hydroxide at elevated temperatures. Use milder bases or lower temperatures if possible.

  • Fluoride Ions: The most common cause of unintentional deprotection is the presence of fluoride ions, often from reagents like tetrabutylammonium fluoride (TBAF). Ensure that no fluoride sources are present in your reaction unless deprotection is intended.

  • Solvent Choice: The choice of solvent can influence the rate of deprotection. For example, protic solvents like methanol can facilitate the cleavage of silyl ethers in the presence of a catalyst.

G Start Is TBDMS group being cleaved? Check_Fluoride Are fluoride sources (e.g., TBAF) present? Start->Check_Fluoride Check_Acid Are strong acidic conditions used? Check_Fluoride->Check_Acid No Remove_Fluoride Remove fluoride source. Check_Fluoride->Remove_Fluoride Yes Check_Base Are strong basic conditions and high temperatures used? Check_Acid->Check_Base No Use_Milder_Acid Use milder acidic conditions or buffer the reaction. Check_Acid->Use_Milder_Acid Yes Use_Milder_Base Use milder basic conditions or lower temperature. Check_Base->Use_Milder_Base Yes No_Cleavage TBDMS group is stable. Check_Base->No_Cleavage No

Diagram 2: Troubleshooting TBDMS ether cleavage.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

This table illustrates the significantly higher stability of TBDMS ethers compared to TMS ethers under both acidic and basic conditions.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410 - 100
TBDMS (TBS) 20,000 ~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (Tert-butyldiphenylsilyl)5,000,000~20,000

Data compiled from multiple sources.[6]

Experimental Protocols

Representative Protocol for Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of an amine using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Tetrabutylammonium bromide (Bu₄NBr) (catalytic amount, optional phase-transfer catalyst)

Procedure:

  • To a solution of the amine in acetonitrile, add potassium carbonate and tetrabutylammonium bromide.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Mix Mix Amine, K₂CO₃, and optional Bu₄NBr in CH₃CN Start->Mix Add_Reagent Add this compound Mix->Add_Reagent Heat_Monitor Heat and monitor reaction progress (TLC/LC-MS) Add_Reagent->Heat_Monitor Workup Cool, filter, and concentrate Heat_Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Diagram 3: General workflow for an alkylation reaction.

References

Technical Support Center: Optimizing Reactions with (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Bromopropoxy)-tert-butyldimethylsilane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile alkylating agent. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as an alkylating agent to introduce a three-carbon chain with a protected hydroxyl group.[1][2][3] This dual functionality makes it highly valuable in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether protects the alcohol, while the bromo group serves as a good leaving group for nucleophilic substitution reactions.[1]

Q2: What are the most common reactions where this reagent is used?

A2: The most common applications are the Williamson ether synthesis with phenols and alcohols to form ethers, and the N-alkylation of primary and secondary amines to yield corresponding alkylated amines.[2][3]

Q3: What are the key factors for achieving a high yield in a Williamson ether synthesis using this reagent?

A3: Success in Williamson ether synthesis hinges on several factors:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol or phenol. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they enhance the nucleophilicity of the alkoxide.

  • Temperature: The reaction temperature should be carefully controlled to balance the reaction rate and minimize side reactions.

Q4: What are the common side reactions to be aware of?

A4: The primary competing side reaction is E2 elimination, which is favored by strong, bulky bases and higher temperatures. This results in the formation of an alkene instead of the desired ether. In reactions with amines, over-alkylation to form tertiary amines or quaternary ammonium salts can be an issue.[4]

Q5: How can I avoid the cleavage of the TBDMS protecting group during the reaction or workup?

A5: The TBDMS group is generally stable under basic and mildly acidic conditions.[1] However, it can be cleaved under strongly acidic conditions. During purification via silica gel chromatography, residual acidity of the silica can cause deprotection. To mitigate this, a small amount of a non-polar tertiary amine, such as triethylamine (typically 0.5-1% v/v), can be added to the eluent to neutralize the silica gel.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Williamson Ether Synthesis

Symptoms:

  • TLC analysis shows mostly unreacted starting materials (phenol/alcohol).

  • The desired product spot on TLC is very faint.

Possible Causes and Solutions:

Possible CauseSuggested SolutionRationale
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and has been stored properly.The reaction requires the formation of a nucleophilic alkoxide/phenoxide. If the base is not strong enough or has degraded, deprotonation will be incomplete.
Presence of Water Thoroughly dry all glassware and use anhydrous solvents.Water will react with the strong base, rendering it ineffective for deprotonation.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC.The reaction may have a high activation energy and require more thermal energy to proceed at a reasonable rate.
Insufficient Reaction Time Allow the reaction to stir for a longer period, monitoring periodically by TLC.Some reactions are inherently slow and require more time to reach completion.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

start Low Yield Observed check_reagents 1. Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base 2. Evaluate Base Strength & Stoichiometry check_reagents->check_base Reagents OK solution_reagents Purify/Dry Reagents & Repeat check_reagents->solution_reagents Impure/Wet check_conditions 3. Optimize Reaction Conditions (Temp, Time, Solvent) check_base->check_conditions Base OK solution_base Use Stronger/Fresh Base & Re-run check_base->solution_base Base Inadequate check_purification 4. Investigate Purification Step for Product Loss check_conditions->check_purification Conditions OK solution_conditions Adjust Temperature/Time/Solvent & Re-run check_conditions->solution_conditions Sub-optimal solution_purification Modify Purification Protocol (e.g., add TEA to eluent) check_purification->solution_purification Product Loss Detected end Improved Yield check_purification->end Purification OK solution_reagents->end solution_base->end solution_conditions->end solution_purification->end

Caption: A logical workflow for troubleshooting low yields.

Problem 2: Formation of a Significant Amount of By-products

Symptoms:

  • Multiple spots on the TLC plate in addition to starting materials and the desired product.

  • Difficulty in isolating the pure product.

Possible Causes and Solutions:

Possible CauseSuggested SolutionRationale
E2 Elimination Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH). Lower the reaction temperature.Stronger bases and higher temperatures favor the elimination pathway, especially with sterically hindered substrates.
Over-alkylation (in amine reactions) Use a larger excess of the amine starting material. Add the this compound slowly to the reaction mixture.This increases the probability of the alkylating agent reacting with the starting amine rather than the more nucleophilic product amine.[4]
TBDMS Deprotection During purification on silica gel, add 0.5-1% triethylamine to the eluent.The acidic nature of silica gel can cause the TBDMS group to be cleaved. A basic additive neutralizes the silica.

Reaction Pathway Visualization

cluster_williamson Williamson Ether Synthesis cluster_n_alkylation N-Alkylation ROH R-OH / Ar-OH RO_minus R-O⁻ / Ar-O⁻ ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus product_ether Desired Ether RO_minus->product_ether SN2 (Desired) side_product Elimination Product (Alkene) RO_minus->side_product E2 (Side Reaction) reagent This compound reagent->product_ether reagent->side_product amine R₂NH product_amine Desired Alkylated Amine amine->product_amine SN2 reagent2 This compound reagent2->product_amine over_alkylation Over-alkylation Product reagent2->over_alkylation product_amine->over_alkylation Further SN2

Caption: Desired vs. side reaction pathways.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a general guideline for the etherification of a phenol using this compound.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A similar reaction with 4-hydroxybenzaldehyde and a benzyl bromide at 100°C for 3 hours yielded 74% of the product.[5]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, consider adding 0.5% triethylamine to the eluent to prevent TBDMS deprotection).

Quantitative Data Comparison for O-Alkylation:

BaseSolventTemperature (°C)Typical Yield RangeReference
K₂CO₃DMF80-10070-90%[5]
NaHTHF/DMF0 to RT75-95%General Williamson Ether Synthesis Protocols
Cs₂CO₃Acetonitrile60-8080-95%General Williamson Ether Synthesis Protocols
Protocol 2: N-Alkylation of an Aniline

This protocol provides a general method for the N-alkylation of anilines.

Materials:

  • Aniline derivative

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.).

  • Add this compound (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Comparison for N-Alkylation:

NucleophileBaseSolventTemperature (°C)Typical Yield RangeReference
AnilineK₂CO₃AcetonitrileReflux60-80%General N-Alkylation Protocols
Heterocyclic AmineK₂CO₃Acetonitrile/Water8070-90%[6]
Secondary AmineDIPEAAcetonitrileRT to 5070-90%General N-Alkylation Protocols

Experimental Workflow Diagram

start Start: Assemble Reactants reaction Reaction Under Optimized Conditions (Base, Solvent, Temperature, Time) start->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: A general experimental workflow from reaction to purification.

References

Stability of the TBDMS group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyldimethylsilyl (TBDMS or TBS) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and use of the TBDMS group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what acidic conditions is the TBDMS group stable, and when is it likely to be cleaved?

The stability of the TBDMS group in acidic conditions is highly dependent on the steric hindrance around the silicon atom and the nature of the alcohol it protects (primary, secondary, tertiary, or phenolic).[1] Generally, TBDMS ethers are stable to mild acidic conditions but can be cleaved under stronger acidic conditions.[2][3] The relative stability of common silyl ethers under acidic conditions follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[1][4] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers.[5]

For example, TBDMS ethers can be cleaved with a 2:1 mixture of acetic acid and water at 25°C.[2] However, they are often stable to conditions used for the removal of more labile groups like trityl or isopropylidene groups.[6] Be cautious with strong acids like trifluoroacetic acid (TFA), as even at 25% in DCM, cleavage of the TBDMS group, especially on primary hydroxyls, can occur.[7][8]

Q2: How stable is the TBDMS group to basic conditions?

TBDMS ethers are generally considered to be stable to aqueous basic conditions.[2] This stability makes them compatible with a wide range of reactions that are performed in the presence of non-nucleophilic bases. However, under forcing basic conditions, such as with excess lithium hydroxide in a mixture of dioxane, ethanol, and water at elevated temperatures (e.g., 90°C), TBDMS ethers can be hydrolyzed.[9] The mechanism involves nucleophilic attack on the silicon atom.[9]

Q3: Can the TBDMS group withstand common oxidative and reductive conditions?

The TBDMS group is generally stable to a variety of oxidative and reductive conditions, making it a versatile protecting group in multi-step syntheses.

  • Oxidative Conditions: While generally robust, some specific oxidative reagents can cleave TBDMS ethers. For instance, a 50% aqueous methanolic solution of Oxone® can selectively cleave primary TBDMS ethers at room temperature.[2] Periodic acid catalyzed by CrO3 at low temperatures (-78 °C) has been used to oxidize benzyl TBDMS ethers to the corresponding carbonyl compounds.[2]

  • Reductive Conditions: TBDMS ethers are stable to catalytic hydrogenation conditions (e.g., H₂/Pd/C), allowing for the reduction of olefins, benzyl ethers, and acetylenes in their presence.[2] They are also stable to many common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Q4: I am observing unexpected deprotection of my TBDMS group. What could be the cause?

Unexpected cleavage of a TBDMS group can be frustrating. Here are some potential causes and troubleshooting steps:

  • Acidic Impurities: Traces of acid in your solvents or reagents can lead to slow cleavage over time. Consider purifying your solvents and using freshly opened reagents.

  • Lewis Acid Catalysis: Some Lewis acids used in your reaction might be promoting deprotection. For example, ZnBr₂ in the presence of N-chlorosuccinimide can selectively cleave TBDMS ethers.[10]

  • Neighboring Group Participation: The structure of your substrate can influence the stability of the TBDMS group. Neighboring functional groups might facilitate cleavage under certain conditions.

  • Silyl Group Migration: Under certain basic or acidic conditions, silyl groups can migrate between hydroxyl groups, especially in diols or polyols.[5][11] This might expose the TBDMS group to conditions that lead to its cleavage.

Troubleshooting Guides

Issue 1: Selective Deprotection of TBDMS in the Presence of Other Silyl Ethers

Achieving selective deprotection among different silyl ethers is a common challenge. The key is to exploit the differences in their stability, which is primarily governed by steric hindrance.[1]

Troubleshooting Workflow for Selective Silyl Ether Deprotection

G cluster_0 Selective Deprotection Strategy Substrate Substrate with TBDMS, TIPS, TBDPS Ethers Mild_Conditions Mild Acidic/Fluoridic Conditions (e.g., cat. Hf(OTf)₄, NaAuCl₄) Substrate->Mild_Conditions Treat with TBDMS_Cleaved TBDMS Cleaved TIPS, TBDPS Intact Mild_Conditions->TBDMS_Cleaved Stronger_Conditions Stronger Acidic/Fluoridic Conditions (e.g., TBAF, HF-Pyridine) TIPS_Cleaved TBDMS, TIPS Cleaved TBDPS Intact Stronger_Conditions->TIPS_Cleaved Harsh_Conditions Harsh Acidic/Fluoridic Conditions (e.g., excess HF-Pyridine) All_Cleaved All Silyl Groups Cleaved Harsh_Conditions->All_Cleaved TBDMS_Cleaved->Stronger_Conditions Further Treatment TIPS_Cleaved->Harsh_Conditions Further Treatment

Caption: Orthogonal deprotection strategy for different silyl ethers.

Quantitative Data for Selective Deprotection

Reagent(s)Solvent(s)Temp (°C)TimeSubstrate/SelectivityYield (%)Reference(s)
0.05-3 mol% Hf(OTf)₄CH₂Cl₂RT0.5-2 hSelective cleavage of TBDMS over TBDPS and TIPS>90[1]
cat. NaAuCl₄·2H₂OMeOHRT1-4 hSelective deprotection of aliphatic TBDMS in the presence of aromatic TBDMS, TIPS, or TBDPS ethers90-98[12]
PMA/SiO₂CH₂Cl₂RT1-2 hChemoselective deprotection of TBDMS in the presence of TBDPS>90[1]
Oxone®MeOH/H₂O (1:1)RT2.5-3 hSelective cleavage of primary TBDMS in the presence of secondary/tertiary TBDMS and TBDPS85-95[1][2]
cat. Acetyl ChlorideMeOH0 to RT0.5-2 hDeprotection of TBDMS and TBDPS, tolerates many other protecting groups>90[1][2]
KHF₂MeOHRT1-3 hSelective deprotection of phenolic TBDMS ethers88-95[2]
Issue 2: TBDMS Cleavage in the Presence of Other Common Protecting Groups

A key advantage of the TBDMS group is its compatibility with many other protecting groups.[2] This allows for orthogonal deprotection strategies.

Orthogonality of TBDMS Deprotection

G TBDMS_Protected R-OTBDMS TBDMS Protected Alcohol Deprotection Deprotection Conditions Mild Acidic (e.g., cat. AcCl/MeOH) Fluoride Source (e.g., TBAF, KHF₂) Oxidative (e.g., Oxone®) Lewis Acid (e.g., NaAuCl₄) TBDMS_Protected->Deprotection Subjected to Stable_Groups Stable Protecting Groups TBDPS, TIPS, Bn, Ac, Bz, Boc, Cbz Orthogonal to Bn, Ac, Bz, Boc, Cbz, MOM, BOM Orthogonal to TBDPS (sec/tert), THP, Boc Orthogonal to Bn, TBDPS, TIPS Deprotection->Stable_Groups Orthogonal to

Caption: Orthogonality of TBDMS deprotection with other protecting groups.

Compatibility Data

Deprotection Reagent for TBDMSStable Protecting Groups
Mild Acid (e.g., cat. AcCl/MeOH, PMA/SiO₂)TBDPS, TIPS, Bn, Ac, Bz, Boc, Cbz, OTHP, Oallyl, Isopropylidene acetal, N-Fmoc, mesylate, azide[1][2]
Fluoride Source (e.g., TBAF, KHF₂)Bn, Ac, Bz, Boc, Cbz, MOM, BOM[1]
Oxidative (e.g., Oxone®)TBDPS (secondary/tertiary), THP, Boc[1][2]
Lewis Acid (e.g., NaAuCl₄, Zn(OTf)₂)Bn, TBDPS, TIPS[1][12]

Experimental Protocols

Protocol 1: Selective Deprotection of a Primary TBDMS Ether using Oxone®

Objective: To selectively cleave a primary TBDMS ether in the presence of secondary or tertiary TBDMS ethers or other acid/base-sensitive protecting groups.

Materials:

  • TBDMS-protected substrate (1.0 mmol)

  • Oxone® (potassium peroxymonosulfate) (1.1 mmol)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Add Oxone® (1.1 mmol) to the solution at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2.5 to 3 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Mild Deprotection of TBDMS Ethers using Catalytic Acetyl Chloride

Objective: To cleave a TBDMS ether under mild acidic conditions that tolerate a wide range of other protecting groups.

Materials:

  • TBDMS-protected substrate (1.0 mmol)

  • Acetyl chloride (0.1 mmol, 10 mol%)

  • Anhydrous methanol (MeOH)

  • Flame-dried round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.[1]

Protocol 3: Fluoride-Mediated Deprotection using TBAF

Objective: A general and rapid method for the cleavage of TBDMS ethers.

Mechanism of Fluoride-Mediated Cleavage

G Reactants R-O-Si(Me)₂(t-Bu) + F⁻ Intermediate [R-O-Si(Me)₂(t-Bu)(F)]⁻ Pentacoordinate Silicon Intermediate Reactants->Intermediate Nucleophilic Attack Products R-O⁻ + F-Si(Me)₂(t-Bu) Intermediate->Products Collapse Final_Products R-OH (after workup) Products->Final_Products Protonation

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Materials:

  • TBDMS-protected alcohol (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[5]

  • Add the TBAF solution dropwise to the stirred solution.[5]

  • Stir the reaction for 1-4 hours, monitoring by TLC.[5]

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[5]

  • Extract the mixture with diethyl ether or ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[5]

  • Purify by flash column chromatography if necessary.

References

Technical Support Center: Alkylation of Silyl-Protected Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the alkylation of substrates containing silyl ethers. Our goal is to help you minimize or eliminate the cleavage of these protecting groups to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My silyl ether is being cleaved during my alkylation reaction. What are the most common causes?

A1: Cleavage of silyl ethers during alkylation is typically caused by the basic or nucleophilic conditions required for the reaction. The primary factors include:

  • Choice of Base: Strongly nucleophilic bases can attack the silicon atom, leading to cleavage. The choice of base is critical in preventing this unwanted side reaction.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cleavage of the silyl ether.

  • Steric Hindrance: Silyl ethers with less steric bulk around the silicon atom are more susceptible to cleavage.[1][2][3]

  • Solvent: The choice of solvent can influence the reactivity of the base and the stability of the silyl ether.

  • Presence of Nucleophiles: Besides the base, other nucleophiles in the reaction mixture can also contribute to silyl ether cleavage.

Q2: How does the choice of silyl protecting group affect its stability during alkylation?

A2: The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom. Larger, bulkier silyl groups are more resistant to cleavage under basic and nucleophilic conditions. The general order of stability from least to most stable is:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [1][2][3]

For reactions requiring strong bases or elevated temperatures, it is advisable to use more robust protecting groups like TIPS or TBDPS.

Q3: Which bases are recommended for deprotonation to minimize silyl ether cleavage?

A3: The ideal base for alkylation in the presence of a silyl ether is one that is strong enough to deprotonate the desired position but is non-nucleophilic to avoid attacking the silicon atom. Recommended bases include:

  • Sodium hydride (NaH): A strong, non-nucleophilic base that is often used successfully.[4]

  • Potassium hydride (KH): Generally more reactive than NaH and can be effective at lower temperatures.[5]

  • Lithium diisopropylamide (LDA): A strong, non-nucleophilic base, particularly effective at low temperatures.

  • Lithium bis(trimethylsilyl)amide (LiHMDS) and Potassium bis(trimethylsilyl)amide (KHMDS): These bases are also highly effective and sterically hindered.

Organolithium reagents like n-butyllithium can be problematic due to their high nucleophilicity, but their use at very low temperatures can sometimes be successful.

Q4: What is the retro-Brook rearrangement, and how can I avoid it?

A4: The retro-Brook rearrangement is an intramolecular migration of a silyl group from an oxygen atom to a carbanion.[6][7][8] This can be a significant side reaction during alkylation if a carbanion is generated in proximity to the silyl ether.

To minimize the retro-Brook rearrangement:

  • Use a less coordinating cation: Sodium or potassium counterions are generally less prone to promoting the rearrangement than lithium.

  • Keep the temperature low: The rearrangement is often temperature-dependent.

  • Choose a more stable silyl group: Bulkier silyl groups are less likely to migrate.

  • Rapidly trap the anion: Once the anion is formed, adding the electrophile quickly can minimize the time available for rearrangement.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Significant cleavage of TBDMS ether during alkylation with LDA. TBDMS is not sufficiently stable to the reaction conditions. LDA, while non-nucleophilic, can still promote cleavage at elevated temperatures.1. Switch to a more robust silyl ether like TIPS or TBDPS.[1][2] 2. Perform the reaction at a lower temperature (e.g., -78 °C). 3. Consider using a different non-nucleophilic base such as NaH or KHMDS.
Low yield of alkylated product and recovery of starting material. The base used is not strong enough for complete deprotonation, or the reaction temperature is too low.1. Switch to a stronger base (e.g., from NaH to KH).[5] 2. Slightly increase the reaction temperature, carefully monitoring for silyl ether cleavage. 3. Add a co-solvent like HMPA or DMPU to increase the reactivity of the base (use with caution as HMPA is a known carcinogen).[8]
Formation of a rearranged product (suspected retro-Brook rearrangement). The generated carbanion is undergoing a silyl group migration.[6]1. Change the base from a lithium base (e.g., n-BuLi, LDA) to a sodium or potassium base (e.g., NaH, KHMDS). 2. Ensure the reaction is carried out at the lowest possible temperature. 3. Add the alkylating agent as quickly as possible after deprotonation.
Cleavage of silyl ether during workup. The aqueous workup is too acidic or basic.1. Use a buffered workup solution, such as saturated aqueous ammonium chloride or sodium bicarbonate. 2. Ensure the pH of the aqueous layer is neutral before extraction.

Data Presentation

While precise quantitative data for silyl ether cleavage under all possible alkylation conditions is not extensively available, the relative stability of common silyl ethers to basic conditions provides a strong predictive framework.

Table 1: Relative Stability of Silyl Ethers in Basic Media

Silyl EtherAbbreviationRelative Stability (Approx.)Comments
TrimethylsilylTMS1Very labile; not recommended for reactions involving strong bases.[2][3]
TriethylsilylTES10-100More stable than TMS, but can be cleaved by stronger basic conditions.[2][3]
tert-ButyldimethylsilylTBDMS/TBS~20,000A good balance of stability and ease of removal. Widely used, but can be cleaved by strong bases at elevated temperatures.[1][2]
tert-ButyldiphenylsilylTBDPS~20,000Similar stability to TBDMS in basic media but significantly more stable in acidic conditions.[1][2]
TriisopropylsilylTIPS100,000Highly stable to basic conditions due to its steric bulk. An excellent choice for reactions requiring strong bases.[1][2]

Experimental Protocols

Protocol 1: Alkylation of a Secondary Alcohol Protected as a TBDPS Ether using Sodium Hydride

This protocol describes a general procedure for the alkylation of a secondary alcohol protected as a robust TBDPS ether, minimizing the risk of cleavage.

1. Materials:

  • TBDPS-protected alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

2. Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the TBDPS-protected alcohol (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

silyl_ether_cleavage cluster_substrate Silyl Ether cluster_reagent Base (B:-) cluster_products Products R-O-SiR'3 R-O-SiR'3 Intermediate [R-O-Si(B)R'3]- R-O-SiR'3->Intermediate Attack on Si Base Base Products Products Intermediate->Products Cleavage RO- Alkoxide (R-O-) B-SiR'3 Silyl-Base Adduct (B-SiR'3)

Caption: Mechanism of base-induced silyl ether cleavage.

decision_tree start Planning Alkylation with a Silyl Ether q1 How strong are the required basic/nucleophilic conditions? start->q1 a1_mild Mild Conditions (e.g., K2CO3, Cs2CO3) q1->a1_mild Mild a1_strong Strong Conditions (e.g., NaH, LDA, n-BuLi) q1->a1_strong Strong pg_choice_mild Choose less hindered silyl group (e.g., TBDMS) a1_mild->pg_choice_mild pg_choice_strong Choose robust silyl group (e.g., TIPS, TBDPS) a1_strong->pg_choice_strong temp_control Maintain low reaction temperature (e.g., -78°C to 0°C) pg_choice_mild->temp_control base_choice Select a non-nucleophilic base (e.g., NaH, KHMDS) pg_choice_strong->base_choice base_choice->temp_control workup Perform neutral or buffered workup temp_control->workup

Caption: Decision workflow for successful alkylation.

References

Technical Support Center: Optimizing the Synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the reaction, with a focus on temperature and reaction time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Reagent degradation: TBDMSCl is sensitive to moisture. Imidazole may also degrade over time. 3. Poor quality starting materials: 3-Bromo-1-propanol may contain impurities. 4. Solvent issues: The solvent may not be anhydrous.1. Optimize reaction conditions: Increase the reaction time or moderately warm the reaction (e.g., to 40-50 °C) and monitor progress by TLC. 2. Use fresh reagents: Use a new bottle of TBDMSCl and high-purity imidazole. Handle TBDMSCl under an inert atmosphere. 3. Purify starting material: Distill 3-Bromo-1-propanol before use if its purity is questionable. 4. Use anhydrous solvent: Ensure the solvent (e.g., DMF, DCM) is properly dried before use.
Slow Reaction Rate 1. Low temperature: Room temperature may be insufficient for optimal reaction speed, especially with less reactive substrates. 2. Steric hindrance: Although 3-bromo-1-propanol is a primary alcohol, other factors could slow the reaction. 3. Insufficient catalyst: The amount of imidazole may not be optimal.1. Increase temperature: Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Monitor for potential side product formation. 2. Consider a more reactive silylating agent: If increasing temperature is not desirable, using tert-butyldimethylsilyl triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine can significantly speed up the reaction. 3. Adjust stoichiometry: While the standard protocol uses an excess of imidazole, ensure the correct molar ratios are being used.
Formation of Side Products 1. Reaction temperature is too high: Elevated temperatures can sometimes lead to side reactions. 2. Presence of water: Moisture can lead to the formation of byproducts from the silylating agent. 3. Reaction with the bromide: Although less likely under these conditions, side reactions involving the bromo group could occur at high temperatures.1. Lower the reaction temperature: If side products are observed at elevated temperatures, try running the reaction at room temperature or even 0 °C for a longer duration. 2. Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents to minimize moisture. 3. Monitor the reaction closely: Use TLC to track the formation of the desired product and stop the reaction once the starting material is consumed to minimize byproduct formation.
Difficulty in Product Purification 1. Incomplete reaction: The presence of unreacted starting material can complicate purification. 2. Formation of polar byproducts: Imidazole hydrochloride salt can be difficult to remove.1. Drive the reaction to completion: Use the optimization strategies above to ensure the starting material is fully consumed. 2. Proper work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate and perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to remove water-soluble byproducts. A brine wash can also help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction temperature and time for the synthesis of this compound?

A1: A widely used and reliable protocol for the synthesis of this compound involves stirring a mixture of 3-bromo-1-propanol, tert-butyldimethylsilyl chloride (TBDMSCl), and imidazole in an anhydrous solvent like DMF or DCM at room temperature for approximately 2 to 12 hours. A specific literature procedure reports a reaction time of 3 hours at room temperature, yielding 93% of the product.[1]

Q2: How does temperature affect the reaction? Can I heat the reaction to speed it up?

A2: Yes, you can gently heat the reaction to increase the rate. For silylation of primary alcohols, increasing the temperature to 40-50 °C can lead to a faster conversion, which is particularly useful if the reaction is sluggish at room temperature. However, it is important to monitor the reaction for the formation of any potential side products, as higher temperatures can sometimes decrease selectivity.

Q3: When would a lower reaction temperature be beneficial?

A3: A lower reaction temperature (e.g., 0 °C or -20 °C) is advantageous when high selectivity is required, for instance, if the starting material contains other functional groups that might react with the silylating agent. Lowering the temperature slows down the reaction rate, which can enhance the selectivity for the more reactive primary alcohol.

Q4: How can I determine the optimal reaction time?

A4: The optimal reaction time can be determined by monitoring the progress of the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (3-bromo-1-propanol) on a TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared. Reaction times can vary depending on the scale of the reaction, the purity of the reagents, and the reaction temperature.

Q5: My reaction is still slow even after increasing the temperature. What are my other options?

A5: If the reaction remains slow, consider using a more reactive silylating agent. Tert-butyldimethylsilyl triflate (TBDMSOTf) is significantly more reactive than TBDMSCl and can be used with a non-nucleophilic base like 2,6-lutidine. This combination often results in much faster reaction times, even at low temperatures.

Q6: What is the role of imidazole in this reaction?

A6: Imidazole plays a dual role in this reaction. It acts as a base to neutralize the HCl that is formed as a byproduct. Additionally, it can act as a nucleophilic catalyst by reacting with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which then readily silylates the alcohol.

Data Presentation

The following tables provide an overview of typical reaction conditions and the impact of temperature and time on the silylation of primary alcohols.

Table 1: Typical Conditions for TBDMS Protection of Primary Alcohols [2]

Catalyst/BaseSilylating AgentSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
ImidazoleTBDMS-ClDMFRoom Temp2 - 12 h82 - 98%
ImidazoleTBDMS-ClCH₂Cl₂Room Temp5 min - 18 h88 - 98%
DMAP, Et₃NTBDMS-ClDMFRoom Temp2 - 3 h69 - 71%
2,6-LutidineTBDMS-OTfCH₂Cl₂-78 to 015 min - 1 h90 - 100%

Data compiled from various sources. Reaction times and yields are substrate-dependent.

Table 2: Representative Data for the Selective Protection of Primary Alcohols with TBDMS-Cl [3]

Substrate (Primary Alcohol)Reagents and ConditionsYield of Primary Silylated Product (%)Notes
1-Butanol1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h>95%Rapid and clean conversion.
Benzyl Alcohol1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h>98%Efficient protection of the primary benzylic alcohol.
1,4-Butanediol1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h~85% (mono-protected)Good selectivity for mono-protection can be achieved.
1-Octanol1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h>95%High yield in a different solvent system.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is based on a widely cited procedure for the silylation of 3-bromo-1-propanol.[1]

Materials:

  • 3-Bromo-1-propanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-propanol (1.0 equiv.).

  • Dissolve the alcohol in anhydrous DMF or DCM (to a concentration of approximately 0.5-1.0 M).

  • Add imidazole (1.2 equiv.) to the solution and stir until it is completely dissolved.

  • Add TBDMSCl (1.1 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3_Bromo_1_propanol 3-Bromo-1-propanol Reaction_Step Silylation 3_Bromo_1_propanol->Reaction_Step TBDMSCl TBDMS-Cl TBDMSCl->Reaction_Step Imidazole_base Imidazole Imidazole_base->Reaction_Step Base/Catalyst Product (3-Bromopropoxy)-tert- butyldimethylsilane Reaction_Step->Product Byproduct Imidazole Hydrochloride Reaction_Step->Byproduct

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Time_Temp Increase Reaction Time or Temperature (40-50°C)? Start->Check_Time_Temp Monitor_TLC Monitor by TLC Check_Time_Temp->Monitor_TLC Yes Check_Reagents Use Fresh Reagents & Anhydrous Solvent? Check_Time_Temp->Check_Reagents No Monitor_TLC->Check_Reagents Incomplete Success Reaction Successful Monitor_TLC->Success Complete Re-run_Reaction Re-run Reaction with Pure Materials Check_Reagents->Re-run_Reaction Yes Consider_Alt_Reagent Use More Reactive Silylating Agent (TBDMSOTf)? Check_Reagents->Consider_Alt_Reagent No Re-run_Reaction->Monitor_TLC Failure Consult Further Literature Re-run_Reaction->Failure Still Fails Consider_Alt_Reagent->Re-run_Reaction

References

Troubleshooting guide for incomplete reactions with (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete reactions and other issues with (3-Bromopropoxy)-tert-butyldimethylsilane.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no formation of the desired product. What are the likely causes?

A1: Low or no product formation is a common issue that can stem from several factors. The primary suspects are the quality and handling of your reagents and the reaction setup. Ensure that your this compound is of high purity and has been stored under anhydrous conditions, as silyl ethers are sensitive to moisture. The presence of water can lead to the hydrolysis of the silyl ether. Additionally, verify the quality of your solvent and other reagents, ensuring they are anhydrous. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the introduction of atmospheric moisture.

Q2: The reaction is proceeding very slowly or appears to be incomplete, with starting material still present after a prolonged time. How can I improve the reaction rate and conversion?

A2: Several factors can contribute to a sluggish or incomplete reaction. Steric hindrance at the reaction site of your substrate can significantly slow down the reaction rate. The bulky tert-butyldimethylsilyl (TBS) group can also contribute to steric hindrance. In such cases, increasing the reaction temperature may help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions. Alternatively, using a more reactive silylating agent or a stronger, non-nucleophilic base could enhance the reaction rate. If you are performing a substitution reaction with the alkyl bromide, the choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for Sɴ2 reactions as they can help to solvate the cation of the alkoxide, making the anion more nucleophilic.[1]

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: With this compound, you may encounter side reactions related to both the silyl ether and the bromopropyl group. The most common side reaction involving the bromopropyl group is E2 elimination, which competes with the desired Sɴ2 substitution, leading to the formation of an alkene.[1] This is particularly prevalent when using sterically hindered bases or secondary/tertiary substrates. To minimize elimination, use a primary alkyl halide if possible and a less sterically hindered base.[1] Lowering the reaction temperature can also favor the Sɴ2 pathway.[1] Another potential side reaction is the cleavage of the TBS protecting group if the reaction conditions are too acidic or basic.[2]

Q4: I'm having difficulty purifying my product. What are the recommended procedures?

A4: Purification of products from reactions involving this compound can often be achieved by silica gel column chromatography.[3] The choice of eluent will depend on the polarity of your product. A common starting point is a mixture of petroleum ether and ethyl acetate.[3] It is important to carefully monitor the purification process using Thin Layer Chromatography (TLC) to ensure proper separation from any unreacted starting materials or side products.

Q5: How should I handle and store this compound to ensure its stability?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture.[4] It is recommended to store it at 2-8°C.[3][5] As it can be irritating to the eyes, respiratory system, and skin, appropriate personal protective equipment should be worn when handling this reagent.[6]

Troubleshooting Guide for Incomplete Reactions

The following table provides a summary of potential issues, their causes, and recommended solutions for incomplete reactions with this compound.

Problem Potential Cause Recommended Solution & Optimization
Low or No Product Formation Moisture Contamination Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Ar or N₂).
Inactive Reagent Use a fresh bottle of this compound. Verify the purity of your substrate and other reagents.
Incorrect Base For Sɴ2 reactions, ensure the base is strong enough to deprotonate the nucleophile but not so hindered that it promotes elimination. Sodium hydride (NaH) is a common choice.
Slow or Incomplete Reaction Steric Hindrance Increase the reaction temperature in increments of 10°C. Consider using a less sterically hindered protecting group if possible. For silylation, TBSOTf is more reactive than TBSCl for hindered alcohols.
Insufficient Reagent Use a slight excess (1.1-1.5 equivalents) of this compound and the base.
Inappropriate Solvent For Sɴ2 reactions on the alkyl bromide, use polar aprotic solvents like DMF or DMSO. For silylation, DMF is a common solvent.[2]
Formation of Side Products E2 Elimination Use a less sterically hindered base. Lower the reaction temperature. Ensure your substrate is a primary or secondary halide if possible, as tertiary halides will predominantly undergo elimination.[7]
Cleavage of TBS Group Avoid strongly acidic or basic conditions if the TBS group needs to be preserved. Use milder bases or control the pH during workup. TBS ethers are generally stable to aqueous base but can be cleaved by acids.[2]
Intramolecular Cyclization If the nucleophile is on the same molecule as the bromopropyl group, intramolecular etherification can occur, especially for the formation of 5- or 6-membered rings.[8] Consider this possibility when designing your synthesis.

Experimental Protocols

Detailed Methodology for a Williamson Ether Synthesis using this compound

This protocol describes the reaction of a generic alcohol (R-OH) with this compound to form the corresponding ether.

Materials:

  • Alcohol (R-OH)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the alcohol (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Formation of Alkoxide: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add this compound (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 petroleum ether/ethyl acetate). The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the pure ether product.

Visualizations

Troubleshooting Workflow for Incomplete Reactions

TroubleshootingWorkflow Start Incomplete Reaction Observed CheckReagents Verify Reagent Quality (Anhydrous, Purity) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Base) Start->CheckConditions CheckSubstrate Assess Substrate (Steric Hindrance) Start->CheckSubstrate Moisture Moisture Contamination? CheckReagents->Moisture Optimize Optimize Conditions (Increase Temp, Change Solvent/Base) CheckConditions->Optimize CheckSubstrate->Optimize Moisture->CheckReagents Yes, Dry Reagents/Solvents Moisture->Optimize No SideReaction Side Reaction Occurring? Optimize->SideReaction AnalyzeByproducts Identify Side Products (NMR, MS) SideReaction->AnalyzeByproducts Yes Success Reaction Complete SideReaction->Success No ModifyProtocol Modify Protocol to Minimize Side Reactions AnalyzeByproducts->ModifyProtocol ModifyProtocol->Start

Caption: A logical workflow for troubleshooting incomplete reactions.

Sɴ2 vs. E2 Reaction Pathways

ReactionPathways cluster_SN2 Desired Sɴ2 Pathway cluster_E2 Competing E2 Pathway SN2_start R-O⁻ + Br-(CH₂)₃-O-TBS SN2_product R-O-(CH₂)₃-O-TBS + Br⁻ SN2_start->SN2_product Substitution E2_start R-O⁻ + Br-CH₂-CH₂-CH₂-O-TBS E2_product CH₂=CH-CH₂-O-TBS + R-OH + Br⁻ E2_start->E2_product Elimination

Caption: Competing Sɴ2 (substitution) and E2 (elimination) pathways.

General Experimental Workflow

ExperimentalWorkflow Start Reaction Setup (Inert Atmosphere) Alkoxide Alkoxide Formation (Base + Alcohol) Start->Alkoxide Addition Add Alkylating Agent (this compound) Alkoxide->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: A general workflow for reactions with the title compound.

References

Navigating the Reactivity of (3-Bromopropoxy)-tert-butyldimethylsilane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving (3-Bromopropoxy)-tert-butyldimethylsilane. The following information is designed to help you optimize your reaction conditions, mitigate side reactions, and ensure the successful use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a bifunctional reagent commonly used in organic synthesis. Its primary applications include:

  • Protecting Group Chemistry: It serves to introduce the tert-butyldimethylsilyl (TBDMS) protected propanol moiety to a molecule. The TBDMS group is a robust protecting group for alcohols, stable under a variety of reaction conditions.[1]

  • Alkylation Agent: The bromo- functionality allows for the alkylation of various nucleophiles, such as phenols, amines, and thiols, introducing a three-carbon linker with a protected hydroxyl group.[2]

Q2: How does the choice of solvent impact the reactivity of this compound?

The solvent plays a crucial role in the outcome of reactions with this compound, primarily by influencing the rate and mechanism of the nucleophilic substitution at the carbon bearing the bromine atom. The reaction generally proceeds via an SN2 mechanism.

  • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile, Acetone): These solvents are generally preferred for SN2 reactions. They can dissolve the reagent and many nucleophiles while not significantly solvating the nucleophile, thus maintaining its high reactivity.[2] This leads to faster reaction rates.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[2]

  • Nonpolar Solvents (e.g., hexane, toluene): The low polarity of these solvents often leads to poor solubility of the reagent and many nucleophiles, resulting in very slow or incomplete reactions.

Q3: What are the common side reactions to be aware of when using this reagent?

Common side reactions include:

  • N- vs. O-Alkylation: When using nucleophiles with multiple reactive sites, such as aminophenols, a mixture of N-alkylated and O-alkylated products can be formed.[3] The selectivity can be influenced by the solvent, base, and reaction temperature.

  • Overalkylation: With primary or secondary amines, there is a risk of the desired secondary or tertiary amine product reacting further with the alkylating agent to form a quaternary ammonium salt.

  • Deprotection of the TBDMS group: The tert-butyldimethylsilyl (TBDMS) ether is generally stable under basic conditions but can be sensitive to acidic conditions.[4] In some cases, prolonged reaction times or high temperatures in the presence of certain bases or nucleophiles might lead to partial or complete deprotection.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inappropriate Solvent Ensure a polar aprotic solvent such as DMF, THF, or acetonitrile is being used to facilitate the SN2 reaction.
Insufficient Base For nucleophiles requiring deprotonation (e.g., phenols, thiols), ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaH, Cs₂CO₃) is used.
Low Reaction Temperature Gently heat the reaction mixture. Be cautious, as excessive heat can promote side reactions.
Steric Hindrance If the nucleophile is sterically hindered, a more reactive solvent like DMF and a stronger base may be required. Consider longer reaction times.
Poor Reagent Quality Ensure the this compound is of high purity and has been stored under appropriate conditions (cool and dry).
Issue 2: Formation of Multiple Products (e.g., N- vs. O-alkylation)
Potential Cause Troubleshooting Steps
Lack of Chemoselectivity The choice of solvent can influence the selectivity. For aminophenols, polar aprotic solvents often favor O-alkylation. To achieve selective N-alkylation, it may be necessary to first protect the hydroxyl group.[3]
Base Selection The choice of base can impact the nucleophilicity of the different sites. Experiment with different bases (e.g., K₂CO₃ vs. NaH) to optimize for the desired product.
Issue 3: Unintended Deprotection of the TBDMS Group
Potential Cause Troubleshooting Steps
Acidic Conditions The TBDMS group is sensitive to acid.[4] Ensure the reaction is performed under neutral or basic conditions. Avoid acidic workups if the protecting group needs to be retained.
Prolonged Reaction Time/High Temperature Minimize reaction time and temperature to reduce the risk of deprotection, especially if using strong bases or nucleophiles that can act as a fluoride source (e.g., certain fluoride-containing reagents).

Data Presentation

Table 1: General Solvent Selection Guide for Alkylation Reactions

Solvent ClassExamplesSuitability for SN2 ReactionsExpected Relative RatePotential Issues
Polar Aprotic DMF, Acetonitrile, THF, AcetoneHighly Recommended FastMay require careful drying.
Polar Protic Water, Ethanol, MethanolNot Recommended SlowCan decrease nucleophilicity.
Nonpolar Hexane, Toluene, DichloromethaneNot Recommended Very Slow / InsolublePoor solubility of reactants.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

Materials:

  • Phenol derivative

  • This compound (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenol derivative and anhydrous DMF or acetonitrile.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Primary or Secondary Amine

Materials:

  • Amine derivative

  • This compound (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Acetonitrile or THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the amine in anhydrous acetonitrile or THF.

  • Add the base to the solution.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC. To minimize overalkylation, it is crucial to use a minimal excess of the alkylating agent and monitor the reaction closely.

  • Once the starting amine is consumed, cool the reaction to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve Nucleophile and Base in Solvent add_reagent Add (3-Bromopropoxy)-tert- butyldimethylsilane start->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for alkylation reactions.

troubleshooting_logic start Low Reaction Yield check_conditions Check Reaction Conditions: - Solvent (Polar Aprotic?) - Base (Sufficient?) - Temperature (Optimal?) start->check_conditions check_reagents Check Reagents: - Purity? - Stoichiometry? start->check_reagents side_reactions Investigate Side Reactions: - N- vs. O-Alkylation? - Overalkylation? - TBDMS Deprotection? start->side_reactions adjust_solvent Optimize Solvent check_conditions->adjust_solvent adjust_base Optimize Base check_conditions->adjust_base adjust_temp Optimize Temperature check_conditions->adjust_temp protecting_group Consider Protecting Group Strategy side_reactions->protecting_group control_stoichiometry Adjust Reagent Stoichiometry side_reactions->control_stoichiometry

Caption: Troubleshooting logic for low-yielding alkylation reactions.

References

Removal of unreacted (3-Bromopropoxy)-tert-butyldimethylsilane from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted (3-Bromopropoxy)-tert-butyldimethylsilane from a reaction mixture.

Troubleshooting Guide

Issue: Unreacted this compound remains in the product after standard workup.

This is a common issue as this compound can have similar solubility properties to the desired ether product. Below are potential solutions to enhance its removal.

Potential Cause Suggested Solution Experimental Protocol
Co-elution during Column Chromatography The polarity of the unreacted starting material and the desired product may be very similar.Optimize the mobile phase: Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes) to identify a system that provides better separation between your product and the starting material. A less polar solvent system is often beneficial.
Insufficient Phase Separation during Aqueous Extraction The unreacted silane, although primarily organic-soluble, may not have been fully partitioned into the organic layer during extraction.Increase the number of extractions: Instead of one or two extractions with a larger volume of organic solvent, perform multiple (3-5) extractions with smaller volumes. This is a more efficient method for partitioning a solute between two immiscible phases.
Hydrolysis of the Silyl Ether The tert-butyldimethylsilyl (TBDMS) ether is sensitive to acidic conditions and can be cleaved to form 3-bromo-1-propanol, which has different solubility and chromatographic behavior.Maintain neutral or slightly basic conditions during workup: Use a saturated sodium bicarbonate solution or a phosphate buffer (pH ~7-8) for the aqueous wash to prevent hydrolysis of the silyl ether.[1]
High Volatility of the Desired Product If the desired product is significantly more volatile than the unreacted starting material, removal of solvent under reduced pressure may disproportionately remove the product.Use a higher boiling point solvent for extraction and chromatography: If feasible for your product's solubility, consider using a solvent like toluene instead of more volatile options like diethyl ether or dichloromethane. This can help minimize product loss during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueImplication for Removal
Boiling Point 182 °C (lit.)[2][3]Distillation can be a viable purification method if the desired product has a significantly different boiling point.
Density 1.093 g/mL at 25 °C (lit.)[2][3]This is slightly denser than water, which may affect phase separation during aqueous extraction.
Solubility Sparingly soluble in Chloroform.[2] Soluble in many common organic solvents.It will primarily reside in the organic phase during an aqueous workup.
Refractive Index n20/D 1.451 (lit.)[2][3]Can be used to identify fractions during column chromatography if a refractometer is available.

Q2: Can I use a chemical scavenger to remove unreacted this compound?

A2: Yes, in some cases, a scavenger can be used. Since it is an alkyl halide, a nucleophilic scavenger can be employed. A common method involves adding a solid-supported or a water-soluble nucleophile to the reaction mixture after the primary reaction is complete.[4] For example, adding a small amount of a primary or secondary amine (that will not interfere with the desired product) can react with the remaining alkyl bromide. The resulting ammonium salt can then be easily removed by an aqueous wash.

Q3: My product also contains a silyl ether. How can I selectively remove the unreacted starting material without cleaving the silyl group on my product?

A3: The tert-butyldimethylsilyl (TBDMS) group is generally stable to neutral or basic conditions. Avoid acidic workup conditions, as this can lead to the cleavage of the silyl ether.[5][6] When performing column chromatography, it is advisable to use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine.

Q4: What is a general workflow for the purification of a product from a reaction involving this compound?

A4: A typical workflow involves a series of extraction and chromatography steps. The specific details may vary depending on the nature of the product.

Purification_Workflow reaction Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction wash Aqueous Washes (Brine, sat. NaHCO3) extraction->wash Organic Layer waste Aqueous Waste extraction->waste Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry wash->waste filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography Crude Product product Pure Product chromatography->product unreacted_sm Unreacted Starting Material chromatography->unreacted_sm

Caption: General workflow for the purification of a reaction mixture.

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup

This protocol is a general procedure for the initial purification of a reaction mixture containing an organic-soluble product and unreacted this compound.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The volume of the organic solvent should be roughly equal to the volume of the aqueous phase. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).

    • Brine (saturated aqueous sodium chloride solution) to aid in the removal of water from the organic layer.[7]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of the desired product from unreacted this compound using column chromatography.[7][8]

  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A good solvent system will show a clear separation between the spot corresponding to your product and the spot for this compound.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Characterizing Products of (3-Bromopropoxy)-tert-butyldimethylsilane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of reaction products of (3-Bromopropoxy)-tert-butyldimethylsilane (TBDMS-OPr-Br) and its alternatives. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of appropriate reagents and analytical strategies in synthetic and medicinal chemistry.

Introduction

This compound is a valuable bifunctional reagent widely employed to introduce a protected three-carbon linker. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the hydroxyl functionality, allowing for selective manipulation of the bromide for nucleophilic substitution reactions. Accurate characterization of the resulting products is paramount for ensuring reaction success and for the downstream applications of these molecules in areas such as drug discovery and materials science. This guide details the primary analytical techniques used for this purpose and compares them with methods for analogous products derived from alternative protecting group strategies.

Analytical Characterization of Products from this compound

The primary analytical techniques for characterizing the products of reactions involving this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of reaction products. The TBDMS group and the propyl linker exhibit characteristic signals that are readily identifiable.

Table 1: Representative ¹H NMR Data for Products of this compound

Compoundδ (ppm) of -O-CH₂- (t)δ (ppm) of -CH₂-CH₂-CH₂- (quintet)δ (ppm) of Nu-CH₂- (t)δ (ppm) of -Si-C(CH₃)₃ (s)δ (ppm) of -Si-(CH₃)₂ (s)
This compound[1]3.732.023.510.890.06
Product with Phenol ~3.9-4.1~2.0-2.2~4.0-4.2~0.9~0.1
Product with Aniline ~3.7-3.9~1.9-2.1~3.3-3.5~0.9~0.1

Table 2: Representative ¹³C NMR Data for Products of this compound

Compoundδ (ppm) of -O-CH₂-δ (ppm) of -CH₂-CH₂-CH₂-δ (ppm) of Nu-CH₂-δ (ppm) of -Si-C(CH₃)₃δ (ppm) of -Si-(CH₃)₂
This compound~61~34~33~26~-5
Product with Phenol ~61~30~67~26~-5
Product with Aniline ~62~30~43~26~-5
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. A characteristic fragmentation of TBDMS ethers is the loss of the tert-butyl group ([M-57]⁺).

Table 3: Key Mass Spectrometry Fragments for TBDMS-Protected Propanol Derivatives

Ionm/zDescription
[M]⁺VariesMolecular Ion
[M-57]⁺M-57Loss of tert-butyl group
[M-15]⁺M-15Loss of a methyl group
[Si(CH₃)₂C(CH₃)₃]⁺115TBDMS fragment
[Si(CH₃)₃]⁺73Trimethylsilyl fragment (rearrangement)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the purity of volatile and thermally stable compounds. Products derived from this compound are often amenable to GC-MS analysis. Derivatization is typically not required for these silyl ethers, as they are generally volatile enough for GC analysis.

Comparison with Alternative Reagents

For the introduction of a protected propanol linker, several alternatives to the TBDMS protecting group exist. The choice of protecting group can influence the analytical characteristics of the final product and the required deprotection strategies.

Triisopropylsilyl (TIPS) Protection

The triisopropylsilyl (TIPS) group is bulkier than the TBDMS group, offering different stability and reactivity profiles.

Table 4: Comparison of Analytical Data for TBDMS vs. TIPS Protected Propanol Derivatives

Analytical TechniqueTBDMS DerivativeTIPS Derivative
¹H NMR -Si-C(CH₃)₃ at ~0.9 ppm (s, 9H), -Si-(CH₃)₂ at ~0.1 ppm (s, 6H)-Si-[CH(CH₃)₂]₃ at ~1.1 ppm (m, 21H)
¹³C NMR -Si-C(CH₃)₃ at ~26 ppm, -Si-(CH₃)₂ at ~-5 ppm-Si-CH(CH₃)₂ at ~18 ppm, -Si-CH(CH₃)₂ at ~12 ppm
Mass Spectrometry [M-57]⁺ (loss of t-Bu) is prominent.[M-43]⁺ (loss of isopropyl) is prominent.
Benzyl (Bn) Protection

The benzyl group is a common protecting group for alcohols, removable by hydrogenolysis. Benzyl ethers have distinct spectroscopic signatures compared to silyl ethers.

Table 5: Comparison of Analytical Data for TBDMS vs. Benzyl Protected Propanol Derivatives

Analytical TechniqueTBDMS DerivativeBenzyl Derivative
¹H NMR Aliphatic signals for the silyl group.Aromatic signals for the benzyl group (~7.3 ppm, m, 5H) and a characteristic benzylic -CH₂- signal (~4.5 ppm, s, 2H).
¹³C NMR Aliphatic signals for the silyl group.Aromatic signals (~127-138 ppm) and a benzylic -CH₂- signal (~73 ppm).
Mass Spectrometry Fragmentation based on silyl group loss.Prominent fragment at m/z 91 (tropylium ion).[2]

Experimental Protocols

General Protocol for Alkylation using this compound
  • To a solution of the nucleophile (e.g., phenol or amine, 1.0 eq.) in a suitable dry solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1-1.5 eq.) dropwise.

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C) and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Nucleophile + Base reaction Alkylation Reaction start->reaction reagent (3-Bromopropoxy)-tert- butyldimethylsilane reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms gcms GC-MS product->gcms characterization Structural Confirmation & Purity Assessment nmr->characterization ms->characterization gcms->characterization

Caption: General workflow for the synthesis and analysis of products.

analytical_decision_tree start Characterize Reaction Product q1 Need Structural Confirmation? start->q1 q2 Need Molecular Weight? q1->q2 No nmr NMR (¹H, ¹³C) q1->nmr Yes q3 Need Purity & Volatility Info? q2->q3 No ms Mass Spectrometry (EI, ESI) q2->ms Yes gcms GC-MS q3->gcms Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to (3-Bromopropoxy)-tert-butyldimethylsilane and Its Derivatives: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among these, silyl ethers are a versatile and widely employed class for the temporary protection of hydroxyl groups. This guide provides a detailed comparison of the spectroscopic data for derivatives of (3-Bromopropoxy)-tert-butyldimethylsilane, a bifunctional reagent that allows for both protection and subsequent functionalization. We present available spectroscopic data (NMR, IR, MS), detailed experimental protocols, and a comparative analysis with alternative bifunctional silylating agents to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of complete, published datasets for the specific derivatives, data for structurally analogous compounds are provided for comparative purposes and are clearly noted.

Table 1: 1H NMR Spectroscopic Data

CompoundFunctional GroupCharacteristic 1H NMR Chemical Shifts (δ, ppm) in CDCl3
This compound -3.73 (t, 2H, O-CH2), 3.51 (t, 2H, CH2-Br), 2.02 (quint, 2H, -CH2-), 0.89 (s, 9H, C(CH3)3), 0.06 (s, 6H, Si(CH3)2)[1]
Analogous Phthalimide Derivative(N-Ethyl Phthalimide Ester)Phthalimide7.78-7.94 (m, 4H, Ar-H), 5.96 (s, 2H, N-CH2-O)[2]
Analogous Tyrosine Derivative(Boc-L-Tyrosine methyl ester)Boc-Tyr-OMe6.95 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 4.53 (m, 1H, α-CH), 3.71 (s, 3H, OCH3), 3.00 (m, 2H, β-CH2), 1.41 (s, 9H, C(CH3)3)[3]
Analogous Phenoxy Derivative(tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane)NitrophenoxyData for the specific propoxy-linked derivative is not readily available.
Alternative: (3-Iodopropoxy)-tert-butyldimethylsilane -Data not readily available in searched literature.
Alternative: (3-Azidopropoxy)-tert-butyldimethylsilane -Data not readily available in searched literature.
Alternative: tert-Butyldimethyl(3-mercaptopropoxy)silane -Data not readily available in searched literature.

Table 2: 13C NMR Spectroscopic Data

CompoundFunctional GroupCharacteristic 13C NMR Chemical Shifts (δ, ppm) in CDCl3
This compound -Data not readily available in searched literature.
Analogous Phthalimide Derivative(N-Ethyl Phthalimide Ester)Phthalimide166.76 (C=O), 134.81, 131.83, 124.14 (Ar-C), 61.75 (N-CH2-O)[2]
Analogous Tyrosine Derivative(Boc-L-Tyrosine methyl ester)Boc-Tyr-OMe172.9 (C=O, ester), 155.6, 155.4 (C=O, Boc), 130.6, 127.7, 115.7 (Ar-C), 80.5 (C(CH3)3), 54.9 (α-C), 52.5 (OCH3), 37.8 (β-C), 28.5 (C(CH3)3)[3]
Analogous Phenoxy Derivative(tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane)NitrophenoxyData for the specific propoxy-linked derivative is not readily available.
Alternative: (3-Iodopropoxy)-tert-butyldimethylsilane -Data not readily available in searched literature.
Alternative: (3-Azidopropoxy)-tert-butyldimethylsilane -Data not readily available in searched literature.
Alternative: tert-Butyldimethyl(3-mercaptopropoxy)silane -Data not readily available in searched literature.

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm-1)Mass Spectrometry (m/z)
This compound Si-O-C stretch (~1100), C-Br stretch (~650)Molecular Ion (M+): 252/254 (Br isotope pattern)
Analogous Phthalimide Derivative(N-Ethyl Phthalimide Ester)~1780, ~1730 (C=O, imide)[2]Dependent on the full structure.
Analogous Tyrosine Derivative(Boc-L-Tyrosine methyl ester)~3300-3500 (O-H), ~1740 (C=O, ester), ~1710 (C=O, carbamate)Dependent on the full structure.
Analogous Phenoxy Derivative(tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane)~1520, ~1345 (NO2 stretch)Dependent on the full structure.
Alternative: (3-Iodopropoxy)-tert-butyldimethylsilane Si-O-C stretch (~1100), C-I stretch (~500)Molecular Ion (M+): 300
Alternative: (3-Azidopropoxy)-tert-butyldimethylsilane ~2100 (N3 stretch), Si-O-C stretch (~1100)Dependent on the full structure.
Alternative: tert-Butyldimethyl(3-mercaptopropoxy)silane ~2550 (S-H stretch, weak), Si-O-C stretch (~1100)Dependent on the full structure.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these reagents. The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound and its derivatives.

Synthesis of this compound

This procedure outlines the protection of 3-bromo-1-propanol using tert-butyldimethylsilyl chloride.

Materials:

  • 3-Bromo-1-propanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-bromo-1-propanol (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq).

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.[1]

General Procedure for the Synthesis of Derivatives

The following is a general protocol for the alkylation of nucleophiles using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., amine, phenol)

  • Base (e.g., K2CO3, NaH, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Appropriate workup and purification reagents.

Procedure:

  • Dissolve the nucleophile (1.0 eq) in a suitable anhydrous solvent.

  • Add the base (1.1-1.5 eq) to the solution and stir for a short period.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, perform an appropriate aqueous workup to quench the reaction and remove excess reagents.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Record the IR spectrum over a range of 4000-400 cm-1.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and relationships.

Synthesis_of_Parent_Compound 3-Bromo-1-propanol 3-Bromo-1-propanol Reaction Reaction 3-Bromo-1-propanol->Reaction TBDMSCl, Imidazole DMF This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

Derivatization_Pathway cluster_reagents Nucleophiles Amine Amine Alkylation Reaction Alkylation Reaction Amine->Alkylation Reaction Phenol Phenol Phenol->Alkylation Reaction Other Nucleophiles Other Nucleophiles Other Nucleophiles->Alkylation Reaction This compound This compound This compound->Alkylation Reaction Base, Solvent Silyl-protected Derivatives Silyl-protected Derivatives Alkylation Reaction->Silyl-protected Derivatives

Caption: General pathway for the synthesis of derivatives.

Comparison_of_Alternatives cluster_alternatives Alternative Bifunctional Reagents This compound This compound (3-Iodopropoxy)-tert-butyldimethylsilane (3-Iodopropoxy)-tert-butyldimethylsilane This compound->(3-Iodopropoxy)-tert-butyldimethylsilane Higher Reactivity (3-Azidopropoxy)-tert-butyldimethylsilane (3-Azidopropoxy)-tert-butyldimethylsilane This compound->(3-Azidopropoxy)-tert-butyldimethylsilane Click Chemistry Handle tert-Butyldimethyl(3-mercaptopropoxy)silane tert-Butyldimethyl(3-mercaptopropoxy)silane This compound->tert-Butyldimethyl(3-mercaptopropoxy)silane Thiol Functionality

Caption: Comparison of this compound with alternatives.

This guide provides a foundational understanding of the spectroscopic properties and synthetic utility of this compound and its derivatives. While comprehensive spectral data for all derivatives remains an area for further investigation, the provided information and protocols offer a valuable resource for researchers in the field of organic synthesis.

References

A Comparative Guide to (3-Bromopropoxy)-tert-butyldimethylsilane and Alternative Reagents for 3-Hydroxypropylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the introduction of a 3-hydroxypropyl moiety is a common requirement for the construction of complex molecules, including active pharmaceutical ingredients. (3-Bromopropoxy)-tert-butyldimethylsilane has emerged as a valuable bifunctional reagent that offers a streamlined one-step approach to this transformation. This guide provides an objective comparison of this compound with alternative, multi-step methods, supported by experimental data to inform strategic decisions in synthetic planning.

Executive Summary

This compound serves as a direct and efficient reagent for the introduction of a tert-butyldimethylsilyl (TBS)-protected 3-hydroxypropyl group onto a variety of nucleophiles. This single-step alkylation avoids the need for separate protection and deprotection sequences, often leading to higher overall yields and improved time economy. Alternative methods, while employing readily available starting materials, typically involve a two-step process of either alkylation with a pre-protected 3-halopropanol or alkylation with 3-bromo-1-propanol followed by a subsequent protection step. The choice between these strategies depends on factors such as the nature of the substrate, the desired protecting group, and the overall synthetic route.

Performance Comparison of 3-Hydroxypropylation Strategies

The following tables provide a quantitative comparison of the different strategies for introducing a 3-hydroxypropyl group, focusing on reaction yields and the number of synthetic steps.

Table 1: Comparison of Overall Yield for 3-Hydroxypropylation Methods

StrategyNumber of StepsTypical Overall Yield (%)Key Considerations
One-Step: Alkylation with this compound168-93%[1][2]Direct introduction of a TBS-protected propanol unit.
Two-Step A: Alkylation with 3-(Benzyloxy)propan-1-ol2~60-70% (calculated)Requires a separate deprotection step (hydrogenolysis). Overall yield is a product of both steps.
Two-Step B: Alkylation with 3-Bromo-1-propanol & TBS Protection2Variable (yield dependent on both steps)The free hydroxyl group in 3-bromo-1-propanol can sometimes interfere with the alkylation reaction.

Note: Overall yields for two-step processes are calculated by multiplying the yields of individual steps and can vary significantly based on the specific substrate and reaction conditions.[3][4][5]

Table 2: Stability of Common Protecting Groups for the 3-Hydroxypropyl Moiety

The choice of protecting group is critical and is dictated by the reaction conditions planned for subsequent steps in the synthesis. The TBS group, inherent to this compound, offers a robust yet readily cleavable option.

Protecting GroupStability to Acidic ConditionsStability to Basic ConditionsCleavage ConditionsOrthogonality
TBS (tert-Butyldimethylsilyl) Moderate; Cleaved by strong acids. Relative stability: TBDPS > TIPS > TBS > TES > TMS.[6][7][8][9][10][11]High; Stable to most basic conditions.[7]Fluoride ions (e.g., TBAF), strong acids (e.g., HCl), or specific Lewis acids.[7][12][13][14][15]Orthogonal to benzyl ethers (cleaved by hydrogenolysis) and some acetals. Can be selectively removed in the presence of TBDPS or TIPS.[16][17]
Bn (Benzyl) High; Stable to a wide range of acidic conditions.High; Stable to most basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C), dissolving metal reduction, or strong oxidizing agents.Orthogonal to silyl ethers (cleaved by fluoride/acid) and acetals (cleaved by acid).
THP (Tetrahydropyranyl) Low; Labile to mild acidic conditions.High; Stable to basic and nucleophilic reagents.Mild aqueous acid (e.g., acetic acid), or Lewis acids.Orthogonal to benzyl ethers and silyl ethers under specific conditions.

Experimental Protocols

Protocol 1: Alkylation using this compound

This protocol describes a general procedure for the alkylation of a nucleophile with this compound.

Materials:

  • Nucleophile (e.g., an amine, phenol, or enolate)

  • This compound

  • Base (e.g., K₂CO₃, NaH, or an organic base)

  • Anhydrous solvent (e.g., DMF, THF, or ACN)

  • Water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent, add the base at an appropriate temperature (e.g., 0 °C or room temperature).

  • Stir the mixture for a short period to allow for deprotonation.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the TBS-protected 3-propoxy derivative.

Protocol 2: Deprotection of the TBS Ether

This protocol outlines a standard procedure for the cleavage of the TBS ether to reveal the free hydroxyl group.

Materials:

  • TBS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the TBS-protected alcohol in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture until the deprotection is complete, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the deprotected alcohol.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step NuH Nucleophile (Nu-H) Alkylated_Product Nu-(CH2)3-OTBS NuH->Alkylated_Product Base, Solvent Reagent (3-Bromopropoxy)-tert- butyldimethylsilane Reagent->Alkylated_Product Final_Product Nu-(CH2)3-OH Alkylated_Product->Final_Product Deprotection_Reagent Deprotection Reagent (e.g., TBAF) Deprotection_Reagent->Final_Product

Caption: General workflow for the introduction of a 3-hydroxypropyl group using this compound.

Stability_Comparison TBS TBS Ether Acid Acidic Conditions TBS->Acid Labile Base Basic Conditions TBS->Base Stable Fluoride Fluoride Ions TBS->Fluoride Labile Hydrogenolysis Hydrogenolysis TBS->Hydrogenolysis Stable Bn Benzyl Ether Bn->Acid Stable Bn->Base Stable Bn->Fluoride Stable Bn->Hydrogenolysis Labile THP THP Ether THP->Acid Very Labile THP->Base Stable THP->Fluoride Stable THP->Hydrogenolysis Stable

Caption: Relative stability of common protecting groups under various reaction conditions.

Conclusion

This compound offers a compelling one-step strategy for the introduction of a protected 3-hydroxypropyl moiety, often resulting in higher overall yields and greater efficiency compared to multi-step alternatives. The integral TBS protecting group provides a favorable balance of stability and ease of cleavage, with well-established orthogonality to other common protecting groups. For researchers and drug development professionals, the use of this bifunctional reagent can significantly streamline synthetic routes, saving time and resources in the synthesis of complex molecules. The choice of the most appropriate method will ultimately depend on the specific context of the synthesis, including the nature of the substrate and the planned subsequent transformations.

References

A Comparative Guide to (3-Bromopropoxy)-tert-butyldimethylsilane and Its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the strategic introduction of functional groups is paramount. Reagents that act as bifunctional linkers, carrying both a reactive site for coupling and a protected functional group, are invaluable tools for the synthetic chemist. (3-Bromopropoxy)-tert-butyldimethylsilane is a prime example of such a reagent, offering a convenient method for introducing a protected three-carbon chain terminating in a hydroxyl group. This guide provides a comprehensive comparison of this compound with its chloro-analog and other related reagents, supported by established chemical principles and representative experimental protocols.

Core Advantages of this compound

This compound combines the robust protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether with the reactivity of a primary alkyl bromide. The TBDMS group is known for its stability across a wide range of reaction conditions, yet it can be selectively removed under mild conditions, typically using a fluoride source. The primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions, most commonly the Williamson ether synthesis.

The principal advantage of the bromo- derivative over its chloro- counterpart lies in the superior leaving group ability of the bromide ion compared to the chloride ion in SN2 reactions.[1][2] This generally translates to faster reaction rates and allows for reactions to proceed under milder conditions, which can be crucial when dealing with sensitive substrates.[1]

Performance Comparison in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the formation of ethers from an alkoxide and an alkyl halide.[3][4] The reaction proceeds via an SN2 mechanism, where the rate is influenced by the nature of the leaving group.[3][5] In general, the reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F.[6]

Table 1: Predicted Performance Comparison in a Representative Williamson Ether Synthesis

ParameterThis compound(3-Chloropropoxy)-tert-butyldimethylsilaneJustification
Reaction Rate FasterSlowerBromide is a better leaving group than chloride due to its lower basicity and higher polarizability.[7]
Reaction Temperature Milder (e.g., 60-80 °C)Harsher (e.g., 80-100 °C)A more reactive electrophile allows the reaction to proceed at a lower temperature.
Typical Yield High (typically >85%)Good to High (typically 70-90%)Faster reaction kinetics can lead to higher conversion and potentially fewer side reactions.[3]
Substrate Scope BroaderMore limitedMilder conditions are more compatible with sensitive functional groups on the nucleophile.
Cost Generally higherGenerally lowerBromo-compounds are often more expensive to produce than their chloro-analogs.

Experimental Protocols

The following protocols describe a representative Williamson ether synthesis with phenol as the nucleophile. These can be adapted for other alcohols or nucleophiles.

Protocol 1: Ether Synthesis using this compound

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride to the cooled DMF with stirring.

  • Add a solution of phenol in anhydrous DMF dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ether Synthesis using (3-Chloropropoxy)-tert-butyldimethylsilane

The protocol is similar to that for the bromo-reagent, with the key difference being the reaction temperature and the potential need for a catalyst to facilitate the reaction.

Modifications for the Chloro-reagent:

  • Reaction Temperature: The reaction mixture is typically heated to a higher temperature, for example, 90-100 °C, to achieve a reasonable reaction rate.

  • Catalyst (Optional): In cases of low reactivity, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture. The iodide, being a better nucleophile than the alkoxide, can displace the chloride to form the more reactive iodo-intermediate in situ (Finkelstein reaction), which is then consumed by the alkoxide.

Visualizing the Synthetic Workflow and Logic

The following diagrams illustrate the key chemical transformation and the decision-making process when choosing a reagent.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol Phenol Phenoxide_Formation Phenoxide Formation Phenol->Phenoxide_Formation 1. Base Base Base->Phenoxide_Formation Reagent (3-Halopropoxy)-tert- butyldimethylsilane SN2_Reaction SN2 Reaction Reagent->SN2_Reaction Phenoxide_Formation->SN2_Reaction 2. Product O-(3-(tert-Butyldimethylsilyloxy)propyl)phenol SN2_Reaction->Product Byproduct NaX SN2_Reaction->Byproduct

Caption: General workflow of the Williamson ether synthesis.

Reagent_Choice Start Need to introduce a protected 3-hydroxypropyl group via Williamson ether synthesis Substrate_Sensitivity Is the substrate sensitive to heat? Start->Substrate_Sensitivity Use_Bromo Use (3-Bromopropoxy)-tert- butyldimethylsilane Substrate_Sensitivity->Use_Bromo Yes Cost_Consideration Is cost a primary concern? Substrate_Sensitivity->Cost_Consideration No Use_Chloro Use (3-Chloropropoxy)-tert- butyldimethylsilane (potentially with iodide catalyst) Cost_Consideration->Use_Bromo No Cost_Consideration->Use_Chloro Yes

Caption: Decision tree for reagent selection.

Conclusion

This compound is a highly effective reagent for the introduction of a protected 3-hydroxypropyl moiety. Its primary advantage over the analogous chloro-reagent is its enhanced reactivity in SN2 reactions, which allows for milder reaction conditions and often leads to higher yields. This makes it the reagent of choice when working with thermally sensitive substrates or when aiming to maximize reaction efficiency. While the chloro-analog may be a more cost-effective option, its lower reactivity may necessitate harsher conditions and potentially the use of a catalyst. The selection between these reagents should, therefore, be guided by the specific requirements of the synthetic route, including the nature of the substrate, desired reaction conditions, and economic considerations.

References

A Comparative Guide to Reagents for Propanol Introduction: Alternatives to (3-Bromopropoxy)-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a propanol or protected propanol moiety is a frequent necessity in the synthesis of complex molecules. (3-Bromopropoxy)-tert-butyldimethylsilane has been a widely used reagent for this purpose. However, a range of alternative reagents and methodologies exist, each with its own set of advantages and disadvantages in terms of reactivity, cost, and experimental convenience. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given synthetic challenge.

Comparison of Alkylating Agents for Propanol Introduction

The most direct alternatives to this compound are its analogs with different leaving groups, such as iodo and tosyloxy derivatives. The choice of leaving group significantly impacts the reactivity of the alkylating agent in SN2 reactions like the Williamson ether synthesis. Generally, the reactivity follows the order: Iodo > Tosyloxy > Bromo.

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
This compoundBromideBaselineCommercially available, moderate reactivity.Can require harsh conditions and long reaction times.
tert-Butyl(3-iodopropoxy)dimethylsilaneIodideHigherMore reactive than the bromo analog, leading to shorter reaction times and milder conditions.Can be more expensive and less stable than the bromo analog.
tert-Butyl(3-(tosyloxy)propoxy)dimethylsilaneTosylateHighHighly reactive, often allowing for lower reaction temperatures.Requires an additional synthetic step to prepare from the corresponding alcohol; tosylates can be moisture-sensitive.

Alternative Synthetic Methodologies

Beyond simple alkylating agents, other synthetic strategies can be employed to introduce a protected propanol group. These methods offer different reactivity profiles and can be advantageous for specific substrates.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for forming ethers from alcohols with inversion of stereochemistry. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.

Ring-Opening of Oxetane

The acid- or base-catalyzed ring-opening of oxetane with a nucleophilic alcohol or phenol offers a direct route to 3-hydroxypropyl ethers. The resulting primary alcohol can then be protected, for instance, with a tert-butyldimethylsilyl (TBDMS) group.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with (3-Halopropoxy)-tert-butyldimethylsilane

This protocol describes a general procedure for the O-alkylation of a phenol.

Materials:

  • Phenol (1.0 equiv)

  • (3-Halopropoxy)-tert-butyldimethylsilane (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, NaH, NaOH) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, ACN, THF)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the phenol in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the (3-halopropoxy)-tert-butyldimethylsilane to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with the chosen extraction solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Mitsunobu Reaction

This protocol outlines the etherification of a phenol with 3-(tert-butyldimethylsilyloxy)propan-1-ol.

Materials:

  • Phenol (1.0 equiv)

  • 3-(tert-Butyldimethylsilyloxy)propan-1-ol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve the phenol, 3-(tert-butyldimethylsilyloxy)propan-1-ol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ether.

General Protocol for Ring-Opening of Oxetane followed by Silylation

This two-step protocol describes the formation of a TBDMS-protected propanol ether.

Step 1: Ring-Opening of Oxetane

Materials:

  • Alcohol or Phenol (1.0 equiv)

  • Oxetane (1.5 - 2.0 equiv)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) or Brønsted acid (e.g., H₂SO₄) (catalytic amount)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene)

Procedure:

  • To a solution of the alcohol or phenol in the anhydrous solvent, add the catalyst at 0 °C.

  • Add the oxetane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-hydroxypropyl ether by column chromatography.

Step 2: Silylation of the Primary Alcohol

Materials:

  • 3-Hydroxypropyl ether (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Imidazole or Triethylamine (2.0 equiv)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • Dissolve the 3-hydroxypropyl ether in the anhydrous solvent.

  • Add the base (imidazole or triethylamine) to the solution.

  • Add TBDMSCl and stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final TBDMS-protected propanol ether.

Visualizing the Synthetic Pathways

Williamson_Ether_Synthesis Substrate R-OH / R-O⁻ Product R-O-(CH₂)₃-OTBDMS Substrate->Product Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) Reagent (3-Halopropoxy)-tert-butyldimethylsilane (Halo = Br, I, Tosyl) Reagent->Product

Caption: Williamson Ether Synthesis for propanol introduction.

Mitsunobu_Reaction Alcohol R-OH Product R-O-(CH₂)₃-OTBDMS Alcohol->Product ProtectedPropanol HO-(CH₂)₃-OTBDMS ProtectedPropanol->Product Reagents PPh₃, DEAD/DIAD Reagents->Product

Caption: Mitsunobu reaction for protected propanol ether synthesis.

Oxetane_Ring_Opening Substrate R-OH Intermediate R-O-(CH₂)₃-OH Substrate->Intermediate Acid/Base Catalyst Oxetane Oxetane Oxetane->Intermediate Product R-O-(CH₂)₃-OTBDMS Intermediate->Product Silylation TBDMSCl, Base Silylation->Product

Caption: Two-step propanol introduction via oxetane ring-opening.

Conclusion

The choice of reagent for introducing a propanol functionality depends on a careful consideration of substrate reactivity, desired reaction conditions, and cost. While this compound remains a reliable option, the iodo- and tosyloxy- analogs offer enhanced reactivity for less reactive substrates or when milder conditions are required. For substrates sensitive to strong bases or high temperatures, the Mitsunobu reaction provides a valuable alternative. Furthermore, the ring-opening of oxetane presents a distinct and efficient pathway. By understanding the comparative advantages and having access to detailed protocols for each method, researchers can make informed decisions to optimize their synthetic strategies.

A Comparative Guide to the Kinetics of (3-Bromopropoxy)-tert-butyldimethylsilane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional molecule widely employed in organic synthesis. It incorporates a primary alkyl bromide for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for alcohols. This guide provides a comparative analysis of its reactivity in nucleophilic substitution reactions, juxtaposed with alternative reagents. The information presented is intended to assist researchers in selecting optimal reagents and conditions for their synthetic endeavors.

Kinetic Profile of this compound

As a primary alkyl halide, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. The rate of these reactions is dependent on the concentrations of both the alkyl halide and the nucleophile. The general rate law is expressed as:

Rate = k[this compound][Nucleophile]

The reaction proceeds via a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is simultaneously displaced. This mechanism results in an inversion of stereochemistry at the reaction center.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be reliably inferred from studies on analogous primary alkyl bromides, such as 1-bromopropane. The following table summarizes representative second-order rate constants (k) for the SN2 reaction of 1-bromopropane with various nucleophiles in different solvents. These values provide a quantitative basis for predicting the reactivity of this compound.

NucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
HS⁻Ethanol251.0 x 10⁻²
I⁻Acetone251.7 x 10⁻²
CN⁻DMSO255.0 x 10⁻³
OH⁻Ethanol251.0 x 10⁻⁴
N₃⁻Acetone254.5 x 10⁻⁴

Note: This data is for 1-bromopropane and serves as an approximation for the reactivity of this compound. The presence of the bulky TBDMS ether group may introduce some steric hindrance, potentially leading to slightly lower reaction rates compared to 1-bromopropane.

Comparison with Alternative Reagents

The choice of an alkylating agent often depends on the desired reactivity, protecting group strategy, and overall synthetic plan. Here, we compare this compound with other classes of reagents used for similar transformations.

Alternative Silyl Ethers with Different Leaving Groups

The nature of the leaving group significantly influences the rate of SN2 reactions. The reactivity trend for halogens as leaving groups is I > Br > Cl > F.

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
(3-Iodopropoxy)-tert-butyldimethylsilaneI⁻FasterHigher reaction rates, milder reaction conditions may be possible.More expensive, potentially less stable.
This compound Br⁻ Baseline Good balance of reactivity and stability, widely available. -
(3-Chloropropoxy)-tert-butyldimethylsilaneCl⁻SlowerMore stable, less prone to side reactions.Requires harsher reaction conditions (higher temperatures, stronger nucleophiles).
Alternative Protecting Groups

The TBDMS group is a versatile choice for alcohol protection. However, other protecting groups offer different stability profiles and deprotection conditions, which can be advantageous in complex syntheses.

Reagent ClassProtecting GroupStabilityDeprotection ConditionsKey Advantages
Silyl Ethers TBDMS Stable to most bases, mild acids. Fluoride ions (e.g., TBAF), strong acids. Robust, widely used, orthogonal to many other protecting groups.
Silyl EthersTIPS (Triisopropylsilyl)More stable to acid than TBDMS.Fluoride ions, strong acids.Increased steric bulk can offer enhanced selectivity.
Silyl EthersTBDPS (tert-Butyldiphenylsilyl)More stable to acid than TBDMS.Fluoride ions, strong acids.Greater stability under acidic conditions.
Benzyl Ethers Bn (Benzyl) Very stable to a wide range of acidic and basic conditions. Catalytic hydrogenolysis (e.g., H₂, Pd/C). High stability, orthogonal to silyl ether deprotection.

Experimental Protocols

General Protocol for Kinetic Analysis of an SN2 Reaction by Conductivity

This protocol describes a general method for determining the second-order rate constant of an SN2 reaction by monitoring the change in conductivity over time.

1. Materials and Reagents:

  • This compound

  • Nucleophile (e.g., sodium iodide)

  • Anhydrous solvent (e.g., acetone)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks, pipettes, and stopwatch

2. Procedure:

  • Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen anhydrous solvent.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature in the constant temperature bath.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initiate the reaction by rapidly mixing equal volumes of the two reactant solutions in the reaction vessel. Start the stopwatch simultaneously.

  • Immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals.

  • Continue recording data until the reaction is substantially complete, as indicated by a plateau in the conductivity reading.

3. Data Analysis:

  • The concentration of the ionic nucleophile at each time point can be determined from a calibration curve of conductivity versus concentration.

  • The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]₀ = kt where [A]₀ is the initial concentration of the nucleophile and [A]t is the concentration at time t. A plot of 1/[A]t versus time will yield a straight line with a slope equal to k.

General Protocol for Monitoring an SN2 Reaction by ¹H NMR Spectroscopy

This protocol outlines a method for following the progress of an SN2 reaction using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

1. Materials and Reagents:

  • This compound

  • Nucleophile

  • Deuterated solvent (e.g., acetone-d₆, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

2. Procedure:

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks.

  • Add a known amount of the nucleophile to the NMR tube to initiate the reaction.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

  • Continue acquiring spectra until the reaction has reached completion, as indicated by the disappearance of the starting material peaks and the appearance of product peaks.

3. Data Analysis:

  • Integrate the signals corresponding to a unique proton in both the starting material and the product in each spectrum.

  • The relative concentrations of the starting material and product at each time point can be determined from the integral values.

  • Plot the concentration of the starting material versus time to obtain the reaction profile. This data can then be used to determine the rate constant.

Visualizing Reaction Pathways and Workflows

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ Nu->TS Backside Attack Substrate This compound Substrate->TS Product Substituted Product TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Reactant Solutions B Equilibrate to Temperature A->B C Calibrate Instrument B->C D Mix Reactants & Start Timer C->D E Record Data at Intervals D->E F Determine Concentrations E->F G Plot Data F->G H Calculate Rate Constant G->H

A Mechanistic Deep Dive into Alkylation Reactions with (3-Bromopropoxy)-tert-butyldimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of functional groups is a cornerstone of molecular design and synthesis. (3-Bromopropoxy)-tert-butyldimethylsilane emerges as a versatile alkylating agent, offering a convenient method for introducing a protected three-carbon chain terminating in a hydroxyl group. This guide provides a mechanistic investigation into its alkylation reactions, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

Performance Comparison of Alkylating Agents

This compound is a valuable reagent for O-alkylation of phenols and N-alkylation of amines. Its performance is best understood in the context of alternative alkylating agents. The choice of reagent and reaction conditions significantly impacts yield, reaction time, and selectivity.

O-Alkylation of Phenols

The alkylation of phenols with this compound typically proceeds via a Williamson ether synthesis, an S(_N)2 reaction involving the phenoxide ion and the alkyl halide. Below is a comparison of its performance with other alkyl bromides in the O-alkylation of various phenols under solvent-free conditions catalyzed by an organic base.

EntryPhenolAlkylating AgentTime (h)Yield (%)
1PhenolThis compound392
2Phenoln-Butyl bromide295
3PhenolBenzyl bromide1.598
44-MethoxyphenolThis compound3.590
54-Methoxyphenoln-Butyl bromide2.593
64-NitrophenolThis compound295
74-Nitrophenoln-Butyl bromide1.597

Reaction Conditions: Phenol (1 mmol), alkyl bromide (1.2 mmol), K₂CO₃ (2 mmol), and an organic base catalyst under solvent-free grinding conditions at room temperature.

N-Alkylation of Amines

The N-alkylation of amines with this compound also follows an S(_N)2 mechanism. The reactivity is influenced by the nature of the amine and the reaction conditions. A direct comparison with other alkylating agents under identical conditions is less commonly reported in the literature. However, we can compare typical reaction conditions and yields for similar transformations.

EntryAmineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineThis compoundK₂CO₃Acetonitrile8012~85
2AnilineBenzyl bromideK₂CO₃AcetonitrileRT6~90
3BenzylamineThis compoundEt₃NDMF608~90
4BenzylamineEthyl bromideEt₃NDMFRT10~88

Mechanistic Considerations

The alkylation reactions with this compound predominantly proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Key Features of the S(_N)2 Mechanism:

  • Concerted Reaction: The bond formation between the nucleophile (phenoxide or amine) and the electrophilic carbon of the alkyl bromide occurs simultaneously with the cleavage of the carbon-bromine bond.[1]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[1]

  • Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]

  • Steric Hindrance: The reaction is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides, like this compound, are ideal substrates.[2]

The presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group does not significantly hinder the reaction at the primary carbon.

Experimental Protocols

General Procedure for O-Alkylation of Phenols

This protocol is adapted from a solvent-free method for the O-alkylation of phenols.

Materials:

  • Phenol (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Organic base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU; 0.1 mmol)

  • Mortar and pestle

  • Ethyl acetate

  • Brine

Procedure:

  • In a mortar, grind a mixture of the phenol, this compound, potassium carbonate, and the organic base catalyst at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for N-Alkylation of Amines

This protocol outlines a general procedure for the N-alkylation of a primary amine.

Materials:

  • Primary Amine (1.0 mmol)

  • This compound (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol) or Triethylamine (Et₃N) (1.5 mmol)

  • Acetonitrile or Dimethylformamide (DMF) (5 mL)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the base.

  • Add this compound to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

O_Alkylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Phenoxide Phenoxide Ion (Ar-O⁻) TS [Ar---O---C---Br]⁻ᵟ Phenoxide->TS Nucleophilic Attack AlkylHalide This compound AlkylHalide->TS Ether O-Alkylated Phenol TS->Ether Bond Formation Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group Departure N_Alkylation_Workflow Start Start: Mix Amine, Base, and Solvent AddReagent Add this compound Start->AddReagent Heat Heat Reaction Mixture AddReagent->Heat Monitor Monitor Progress (TLC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated N-Alkylated Product Purify->End

References

Navigating Scalable Syntheses: A Comparative Guide to (3-Bromopropoxy)-tert-butyldimethylsilane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient introduction of a 3-hydroxypropyl moiety is a common requirement in the synthesis of complex molecules. (3-Bromopropoxy)-tert-butyldimethylsilane has emerged as a valuable reagent for this purpose, offering a one-step solution for incorporating a protected propanol linker. However, as synthesis transitions from the bench to pilot and production scales, a thorough evaluation of its scalability, cost-effectiveness, and safety compared to other synthetic strategies is crucial.

This guide provides an objective comparison of three distinct methods for introducing a protected 3-hydroxypropyl group in a large-scale context:

  • Method A: Direct alkylation using this compound.

  • Method B: A two-step approach involving the synthesis of 3-(benzyloxy)propyl bromide followed by alkylation.

  • Method C: Direct alkylation using the chloro-analogue, (3-Chloropropoxy)-tert-butyldimethylsilane.

We will delve into the experimental protocols, present comparative data on key scalability parameters, and provide visualizations to aid in the selection of the most appropriate method for your specific large-scale synthesis needs.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for large-scale production is a multifaceted decision that balances factors such as cost, process efficiency, safety, and environmental impact. The following tables provide a comparative summary of the three methods for introducing a 3-hydroxypropyl group, based on a hypothetical kilogram-scale synthesis.

Table 1: Comparison of Reagents and Raw Material Costs

ParameterMethod A: this compoundMethod B: 3-(Benzyloxy)propyl bromideMethod C: (3-Chloropropoxy)-tert-butyldimethylsilane
Key Reagent This compound3-(Benzyloxy)propyl bromide(3-Chloropropoxy)-tert-butyldimethylsilane
Starting Materials 3-Bromo-1-propanol, TBDMS-Cl, Imidazole1,3-Propanediol, Benzyl bromide, NaH, PBr₃3-Chloro-1-propanol, TBDMS-Cl, Imidazole
Relative Raw Material Cost HighModerateModerate-High
Availability of Reagents Commercially availableRequires synthesisCommercially available

Table 2: Scalability and Process Parameters

ParameterMethod AMethod BMethod C
Number of Steps 1 (alkylation)2 (protection, bromination) + alkylation1 (alkylation)
Estimated Overall Yield Good to HighModerate to GoodGood
Reaction Time ModerateLongModerate to Long
Purification Distillation/ChromatographyMultiple extractions and distillationsDistillation/Chromatography
Key Safety Concerns Handling of brominated compoundsUse of sodium hydride (flammable solid), benzyl bromide (lachrymator), and PBr₃ (corrosive)Handling of chlorinated compounds
Waste Generation Silylated byproducts, imidazole saltsBenzyl alcohol, sodium salts, phosphorus byproductsSilylated byproducts, imidazole salts

Synthetic Pathways and Workflows

To visualize the different synthetic strategies, the following diagrams illustrate the reaction pathways and a general workflow for selecting the most suitable method.

cluster_A Method A: Direct Alkylation cluster_B Method B: Two-Step Approach cluster_C Method C: Chloro-Analogue Alkylation A1 Substrate-OH A4 Product-O-(CH₂)₃-OTBS A1->A4 Alkylation A2 This compound A2->A4 A3 Base A3->A4 B1 1,3-Propanediol B3 3-(Benzyloxy)propan-1-ol B1->B3 Monobenzylation B2 Benzyl bromide, NaH B2->B3 B5 3-(Benzyloxy)propyl bromide B3->B5 Bromination B4 PBr₃ B4->B5 B8 Product-O-(CH₂)₃-OBn B5->B8 B6 Substrate-OH B6->B8 Alkylation B7 Base B7->B8 C1 Substrate-OH C4 Product-O-(CH₂)₃-OTBS C1->C4 Alkylation C2 (3-Chloropropoxy)-tert-butyldimethylsilane C2->C4 C3 Base, NaI (cat.) C3->C4

A comparison of the three synthetic routes.

start Start: Need to introduce a 3-hydroxypropyl group at scale q1 Is the starting material cost-sensitive? start->q1 q2 Are multiple synthetic steps and longer cycle times acceptable? q1->q2 Yes q4 Is a one-step, but potentially higher reagent cost, preferred? q1->q4 No q3 Is handling of sodium hydride and benzyl bromide feasible? q2->q3 Yes q2->q4 No q3->q4 No method_B Method B: Two-step approach via 3-(benzyloxy)propyl bromide q3->method_B Yes method_A Method A: Direct alkylation with This compound q4->method_A Yes method_C Method C: Direct alkylation with (3-Chloropropoxy)-tert-butyldimethylsilane q4->method_C Consider as alternative to A

A Comparative Guide to Protecting Groups in the Large-Scale Synthesis of Mono-protected 1,3-Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and fine chemical synthesis, the selective protection of functional groups is a critical step to ensure high yields and purity of the target molecules. For symmetrical diols like 1,3-propanediol, achieving selective monoprotection on a large scale presents a significant challenge. This guide provides a comprehensive cost-benefit analysis of using (3-Bromopropoxy)-tert-butyldimethylsilane against three common alternative strategies for the large-scale synthesis of mono-protected 1,3-propanediol derivatives. The comparison focuses on key metrics including reagent cost, reaction efficiency, scalability, safety, and environmental impact.

Executive Summary

The choice of a protecting group strategy for the large-scale monoprotection of 1,3-propanediol is a trade-off between upfront reagent costs, process complexity, and overall efficiency.

  • This compound offers a direct, albeit more expensive, route to a specific mono-silylated derivative. Its primary advantage lies in the stoichiometric control of the reaction, which can simplify process development and scale-up.

  • Direct Silylation with TBDMSCl is a more economical option in terms of the silylating agent's cost. However, achieving high selectivity for monoprotection on a large scale can be challenging, often requiring a large excess of the diol, which can be economically unfeasible if the diol is valuable.

  • Benzylidene Acetal Protection provides a cost-effective method for di-protection, with subsequent regioselective cleavage to afford a mono-protected derivative. This multi-step process can be efficient but adds to the overall complexity and may require careful optimization of the cleavage step.

  • Tetrahydropyranyl (THP) Ether Protection is another economical option. Similar to direct silylation, achieving monoprotection can be challenging and may result in mixtures of mono- and di-protected products, necessitating difficult separations.

This guide will delve into the quantitative data and experimental protocols for each of these methods to provide a clear comparison for informed decision-making in a drug development and manufacturing context.

Comparative Data of Protection Strategies

The following tables summarize the key quantitative data for the different strategies for the monoprotection of 1,3-propanediol.

StrategyKey ReagentsTypical Yield (Monoprotection)Reaction TimeKey AdvantagesKey Disadvantages
This compound This compound, Base (e.g., NaH)>90%2-4 hoursHigh selectivity, straightforward stoichiometryHigh reagent cost, synthesis of reagent required
Direct Silylation with TBDMSCl 1,3-Propanediol (excess), TBDMSCl, Base (e.g., Imidazole)50-70% (with excess diol)2-16 hoursLow cost of silylating agentRequires large excess of diol for selectivity, potential for di-silylation, chromatographic separation often needed
Benzylidene Acetal Protection 1,3-Propanediol, Benzaldehyde Dimethyl Acetal, Acid Catalyst (e.g., PTSA)>95% (cyclic acetal)1-3 hoursLow reagent cost, high yield of protected intermediateMulti-step process (protection and regioselective cleavage), potential for side products during cleavage
Tetrahydropyranyl (THP) Ether Protection 1,3-Propanediol, 3,4-Dihydro-2H-pyran (DHP), Acid Catalyst (e.g., PTSA)Variable (often mixtures of mono- and di-THP)1-4 hoursLow reagent costDifficult to achieve high selectivity for monoprotection, can introduce a new stereocenter, separation of products can be challenging

Cost Analysis

The following table provides an estimated cost comparison for the key reagents required for each protection strategy, based on bulk pricing. Prices are subject to change and may vary based on supplier and purity.

ReagentStrategySupplier ExampleBulk Price (approx.)
This compoundThis compoundApollo Scientific£1,085 / 2.5 kg
tert-Butyldimethylsilyl chloride (TBDMSCl)Direct Silylation with TBDMSClChem-Impex$2,995 / 25 kg
Benzaldehyde Dimethyl AcetalBenzylidene Acetal ProtectionSigma-AldrichInquire for bulk
3,4-Dihydro-2H-pyran (DHP)Tetrahydropyranyl (THP) Ether ProtectionChem-Impex$1,795 / 27 L
p-Toluenesulfonic acid monohydrate (PTSA)Benzylidene Acetal & THP EtherSigma-Aldrich€676 / 25 kg

Experimental Protocols

Protocol 1: Monosilylation using this compound

This protocol describes the synthesis of 3-(tert-butyldimethylsilyloxy)propan-1-ol, a mono-protected 1,3-propanediol derivative, via an indirect route. First, this compound is synthesized, and then it is used to alkylate a protected hydroxyl group, followed by deprotection. A more direct approach would be to use this reagent to protect one hydroxyl group of a substrate that already contains the other hydroxyl group in a protected form, which is then deprotected. For the purpose of this guide, we will focus on the protection of 1,3-propanediol itself.

Synthesis of this compound

  • To a stirred solution of 3-bromo-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (1.2 eq).

  • Slowly add tert-butyldimethylsilyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Monoprotection of a Substrate (Illustrative Example)

This reagent is typically used to introduce the protected propanol moiety onto a different molecule. For direct monoprotection of 1,3-propanediol, direct silylation (Protocol 2) is more common.

Protocol 2: Direct Monosilylation of 1,3-Propanediol with TBDMSCl
  • To a solution of 1,3-propanediol (5.0 eq) in anhydrous THF at 0 °C, add sodium hydride (0.95 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by GC or TLC for the formation of the mono-silylated product and the disappearance of the starting silyl chloride.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product mixture, containing the desired mono-silylated product, unreacted diol, and some di-silylated product, is typically purified by fractional distillation under reduced pressure on a large scale.

Protocol 3: Benzylidene Acetal Protection of 1,3-Propanediol
  • To a solution of 1,3-propanediol (1.0 eq) and benzaldehyde dimethyl acetal (1.05 eq) in an appropriate solvent like toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol byproduct.

  • Monitor the reaction by TLC or GC until the starting diol is consumed.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzylidene acetal.

  • This cyclic acetal can then be subjected to regioselective reductive cleavage to yield a mono-protected 1,3-propanediol derivative.

Protocol 4: Tetrahydropyranyl (THP) Ether Protection of 1,3-Propanediol
  • To a solution of 1,3-propanediol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting mixture of mono- and di-THP protected diols requires careful separation, often by chromatography, which is not ideal for large-scale synthesis. Flow chemistry has been explored to improve the selectivity of mono-THP protection of symmetrical diols.[1][2][3][4]

Signaling Pathways and Experimental Workflows

Logical Workflow for Protecting Group Strategy Selection

G start Start: Need for Mono-protected 1,3-Propanediol cost_constraint High Reagent Cost Acceptable? start->cost_constraint selectivity_critical High Selectivity Paramount? cost_constraint->selectivity_critical No strategy1 Use this compound cost_constraint->strategy1 Yes process_complexity Multi-step Process Acceptable? selectivity_critical->process_complexity No strategy2 Use Direct Silylation with TBDMSCl selectivity_critical->strategy2 Yes separation_challenge Difficult Separation Tolerable? process_complexity->separation_challenge No strategy3 Use Benzylidene Acetal Protection process_complexity->strategy3 Yes separation_challenge->strategy2 No strategy4 Use THP Ether Protection separation_challenge->strategy4 Yes

Caption: Decision tree for selecting a 1,3-propanediol protection strategy.

Experimental Workflow for Direct Monosilylation of 1,3-Propanediol

G start Start: 1,3-Propanediol & TBDMSCl reaction Reaction with Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) start->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extraction Extraction with Organic Solvent (e.g., Diethyl Ether) quench->extraction wash_dry Wash with Brine & Dry (e.g., Na2SO4) extraction->wash_dry purification Purification (Fractional Distillation) wash_dry->purification product Mono-silylated 1,3-Propanediol purification->product

Caption: Workflow for the direct monosilylation of 1,3-propanediol.

Experimental Workflow for Benzylidene Acetal Protection and Deprotectiondot

G cluster_protection Protection cluster_deprotection Regioselective Deprotection start_prot 1,3-Propanediol & Benzaldehyde Dimethyl Acetal reaction_prot Acid-catalyzed Acetalization (e.g., PTSA in Toluene with Dean-Stark) workup_prot Neutralization, Wash & Dry intermediate Cyclic Benzylidene Acetal start_deprot Cyclic Benzylidene Acetal intermediate->start_deprot reaction_deprot Reductive Cleavage (e.g., DIBAL-H or other selective reagents) workup_deprot Quench, Extraction & Purification product Mono-protected 1,3-Propanediol

References

A Researcher's Guide to (3-Bromopropoxy)-tert-butyldimethylsilane: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromopropoxy)-tert-butyldimethylsilane has established itself as a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a reactive bromo group for alkylation and a robust tert-butyldimethylsilyl (TBDMS) ether for hydroxyl protection, allows for the strategic introduction of a three-carbon chain terminating in a protected alcohol. This guide provides a comprehensive review of its applications, offering an objective comparison with alternative linkers and protecting groups, supported by experimental data and detailed protocols for the research community.

Core Application: A Bridge for Functionalization

The primary utility of this compound lies in its role as a linker molecule. It enables chemists to alkylate a variety of nucleophiles, such as amines or phenols, thereby introducing a silyl-protected propanol moiety. This protected alcohol can be carried through multiple synthetic steps and later deprotected under specific conditions to reveal the free hydroxyl group for further modification. This strategy is frequently employed in the synthesis of complex pharmaceuticals and PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4]

Performance Comparison: The Silyl Ether Protecting Group

The choice of the silyl ether is critical and dictates the stability of the protected intermediate throughout a synthetic sequence. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of removal. However, different applications may demand greater stability or milder deprotection conditions, necessitating the use of alternative silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).

The selection of a protecting group is a strategic decision based on the anticipated reaction conditions in subsequent synthetic steps. The following workflow illustrates the decision-making process.

G cluster_input Synthetic Pathway Considerations cluster_decision Protecting Group Selection cluster_output Recommended Silyl Group A Anticipated Conditions B Strongly Acidic Conditions? A->B C Strongly Basic Conditions? B->C No E Use TBDPS B->E Yes D Mild Deprotection Required? C->D No F Use TIPS C->F Yes G Use TBDMS D->G Yes H Use TBDMS (General Purpose) D->H No

Caption: Decision workflow for selecting a suitable silyl protecting group.

Quantitative Comparison of Silyl Ether Protecting Groups

The stability and reaction efficiency of silyl ethers are primarily influenced by the steric bulk around the silicon atom. The table below summarizes typical experimental outcomes for the selective protection of the primary C-6 hydroxyl group of D-galactal, providing a quantitative comparison.

Protecting GroupSilylating AgentTypical ConditionsReaction Time (h)Typical Yield (%)Relative Acid StabilityRelative Base Stability
TBDMS TBDMS-ClImidazole, DMF, rt2 - 485 - 95ModerateModerate
TIPS TIPS-ClImidazole, DMF, rt4 - 880 - 90HighVery High
TBDPS TBDPS-ClImidazole, DMF, rt6 - 1280 - 90Very HighModerate

Data compiled from representative literature procedures.[5] Stability is relative: TBDPS > TIPS > TBDMS in acidic media; TIPS > TBDPS ≈ TBDMS in basic media.[5]

Comparison with Alternative Linkers

While this compound is highly effective, alternatives can be considered based on the desired chain length or reactivity.

  • Chain Length: Homologous reagents such as (2-bromoethoxy)-tert-butyldimethylsilane or (4-bromobutoxy)-tert-butyldimethylsilane can be used to shorten or lengthen the linker arm, respectively.

  • Leaving Group: While the bromo group offers a good balance of reactivity and stability, iodo- or chloro-analogs can be used to increase or decrease alkylation reactivity, respectively. In some cases, tosylates or mesylates may be employed for enhanced reactivity.

The general experimental workflow for utilizing these bifunctional linkers in synthesis is outlined below.

G cluster_workflow General Synthetic Workflow A Nucleophile (e.g., R-NH2, R-OH) C Alkylation Reaction A->C B Bifunctional Linker Br-(CH2)n-O-PG B->C D Alkylated Intermediate R-Nu-(CH2)n-O-PG C->D E Further Synthetic Steps D->E F Deprotection E->F G Final Product R-Nu-(CH2)n-OH F->G

References

Safety Operating Guide

Proper Disposal of (3-Bromopropoxy)-tert-butyldimethylsilane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (3-Bromopropoxy)-tert-butyldimethylsilane (CAS No. 89031-84-5). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with care. This compound is a combustible liquid and causes serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]

  • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical advice.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 89031-84-5[2]
Molecular Formula C₉H₂₁BrOSi[1]
Molecular Weight 253.25 g/mol [2]
Appearance Colorless liquid/oil[3][4]
Boiling Point 182 °C[3][4]
Flash Point 85 °C (185 °F) - closed cup[3][4]
Density 1.093 g/mL at 25 °C[3][4]
Storage Temperature 2-8°C[3][4][5]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate as Halogenated Organic Waste A->B Ensure Safety C Step 3: Collect in a Designated, Labeled Waste Container B->C Proper Classification D Step 4: Store Waste Container in a Safe, Ventilated Area C->D Secure Containment E Step 5: Arrange for Licensed Hazardous Waste Disposal D->E Final Disposition

Caption: Logical workflow for the safe disposal of this compound.

IV. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

1. Waste Segregation:

  • This compound is a halogenated organic compound due to the presence of bromine.[6]

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6][7][8] This is because the disposal methods and costs for these two types of waste are different.[8][9]

2. Waste Collection:

  • Use a designated, properly labeled waste container for "Halogenated Organic Waste".[6][7]

  • The container must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent leaks and vapor release.[7]

  • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".[7][9] Do not use abbreviations or chemical formulas on the primary label.[7]

  • Keep a log of the contents and their approximate quantities if other halogenated solvents are added to the same container.[6][9]

3. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and peroxides.[1][7]

  • The storage area should be a designated satellite accumulation area for hazardous waste.[8]

  • Ensure the waste container is stored in secondary containment to prevent spills from spreading.[8]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

5. Spill Cleanup:

  • In the event of a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]

  • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][10]

  • For large spills, evacuate the area and contact your institution's emergency response team.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromopropoxy)-tert-butyldimethylsilane
Reactant of Route 2
Reactant of Route 2
(3-Bromopropoxy)-tert-butyldimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.